SF-C5-Tpp
Description
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Properties
Molecular Formula |
C41H46BrN2OP |
|---|---|
Molecular Weight |
693.7 g/mol |
IUPAC Name |
[7,7-dicyano-6-(3,5-ditert-butyl-4-hydroxyphenyl)hept-6-enyl]-triphenylphosphanium bromide |
InChI |
InChI=1S/C41H45N2OP.BrH/c1-40(2,3)37-27-31(28-38(39(37)44)41(4,5)6)36(32(29-42)30-43)25-17-10-18-26-45(33-19-11-7-12-20-33,34-21-13-8-14-22-34)35-23-15-9-16-24-35;/h7-9,11-16,19-24,27-28H,10,17-18,25-26H2,1-6H3;1H |
InChI Key |
DOTBICINKCYPFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=C(C#N)C#N)CCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to SF-C5-Tpp: A Mitochondria-Targeted Protonophoric Uncoupler
For Researchers, Scientists, and Drug Development Professionals
Abstract
SF-C5-Tpp is a novel synthetic compound engineered for targeted delivery to mitochondria. It functions as a potent protonophoric uncoupler, disrupting the mitochondrial membrane potential and thereby stimulating cellular respiration. This guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its synthesis and evaluation, and a summary of its quantitative effects on mitochondrial function. The information presented is intended to serve as a technical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, uncoupling nutrient oxidation from ATP synthesis. This process leads to an increase in oxygen consumption and heat production. While initially explored for weight loss, the therapeutic potential of mitochondrial uncouplers is being revisited for a range of conditions, including metabolic diseases and neurodegenerative disorders. A key challenge in their development has been mitigating off-target toxicity.
This compound represents a significant advancement in this area. It is a derivative of the highly potent uncoupler 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), modified with a triphenylphosphonium (TPP) cation linked by a pentamethylene chain.[1][2][3][4] The positively charged TPP moiety facilitates the compound's accumulation within the negatively charged mitochondrial matrix, thereby enhancing its potency and reducing systemic toxicity.[1][2][3][4]
Mechanism of Action
This compound acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[1][2][3][4] This action dissipates the proton motive force, which is the electrochemical gradient generated by the electron transport chain.
The key steps in its mechanism are:
-
Mitochondrial Targeting: The cationic TPP group directs this compound to the mitochondria, where it accumulates due to the negative membrane potential.
-
Proton Shuttling: In the intermembrane space, where the proton concentration is high, the anionic form of this compound picks up a proton.
-
Membrane Translocation: The now-neutral, protonated form of this compound diffuses across the inner mitochondrial membrane into the matrix.
-
Proton Release: In the alkaline environment of the mitochondrial matrix, the compound releases the proton.
-
Return to the Intermembrane Space: The anionic form of this compound then returns to the intermembrane space to repeat the cycle.
This continuous shuttling of protons collapses the mitochondrial membrane potential and stimulates the electron transport chain to pump more protons in an attempt to re-establish the gradient. This results in an increased rate of oxygen consumption (respiration) without a corresponding increase in ATP production.[1][2][3][4]
Signaling Pathway Diagram
Caption: Mechanism of this compound as a mitochondrial protonophore.
Quantitative Data
The effects of this compound on mitochondrial respiration and membrane potential have been quantified in isolated rat liver mitochondria.
| Parameter | Concentration (nM) | Effect | Reference |
| Mitochondrial Respiration | |||
| Basal Respiration (State 2) | 250 | Pronounced acceleration | [1] |
| ADP-Stimulated Respiration (State 3) | 250 | No significant change | [1] |
| State 4 Respiration | 250 | Pronounced acceleration | [1] |
| Mitochondrial Membrane Potential | |||
| Membrane Potential | 250 (cumulative additions) | Significant decrease | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from 2,6-di-tert-butylphenol (B90309).[3]
Caption: Synthetic route for this compound.
Materials:
-
2,6-di-tert-butylphenol
-
6-bromohexanoyl chloride
-
Aluminum chloride (AlCl3)
-
Dichloromethane (CH2Cl2)
-
Piperidine
-
Benzene
-
Triphenylphosphine (PPh3)
Procedure:
-
Synthesis of 4-(6'-bromohexanoyl)-2,6-di-tert-butylphenol: To a solution of 2,6-di-tert-butylphenol in dichloromethane, add 6-bromohexanoyl chloride and aluminum chloride. Stir the reaction mixture at room temperature. After completion, quench the reaction with HCl and extract the product. Purify by column chromatography.
-
Synthesis of SF-C5-Br: To a solution of 4-(6'-bromohexanoyl)-2,6-di-tert-butylphenol and malononitrile in benzene, add a catalytic amount of piperidine. Reflux the mixture with a Dean-Stark trap to remove water. After completion, cool the reaction and purify the product by recrystallization.
-
Synthesis of this compound: Dissolve SF-C5-Br and triphenylphosphine in acetonitrile and reflux the mixture. After completion, cool the reaction to obtain the crude product. Purify by recrystallization to yield this compound.
Isolation of Rat Liver Mitochondria (RLM)
This protocol is adapted from standard procedures for differential centrifugation.[5][6][7]
Materials:
-
Male Wistar rats (200-250 g)
-
Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4
-
Homogenizer (Potter-Elvehjem)
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to approved animal welfare protocols.
-
Perfuse the liver with ice-cold isolation buffer to remove blood.
-
Excise the liver, weigh it, and mince it in ice-cold isolation buffer.
-
Homogenize the minced liver with a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer.
-
Repeat the centrifugation and resuspension steps twice to wash the mitochondria.
-
After the final wash, resuspend the mitochondrial pellet in a minimal volume of isolation buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
Measurement of Mitochondrial Respiration
Mitochondrial oxygen consumption is measured using a Clark-type oxygen electrode.[5][6]
Caption: Workflow for measuring mitochondrial respiration.
Materials:
-
Clark-type oxygen electrode system
-
Respiration Medium: 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.2
-
Substrates: e.g., 5 mM succinate (B1194679) (+ 2 µM rotenone (B1679576) to inhibit Complex I)
-
ADP solution
-
This compound stock solution
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 1 ml of respiration medium to the chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Add isolated mitochondria (0.5-1.0 mg protein/ml).
-
Record the basal rate of oxygen consumption (State 2).
-
Add the respiratory substrate (e.g., succinate and rotenone).
-
Initiate State 3 respiration by adding a known amount of ADP (e.g., 100 µM).
-
Once the added ADP is phosphorylated to ATP, the respiration rate will slow to State 4.
-
Add aliquots of this compound stock solution and record the stimulation of oxygen consumption.
Measurement of Mitochondrial Membrane Potential
The mitochondrial membrane potential can be monitored using the fluorescent dye Safranine O.[2][8][9]
Materials:
-
Fluorometer or spectrophotometer capable of measuring absorbance changes
-
Respiration Medium (as above)
-
Safranine O stock solution
-
Isolated mitochondria (RLM)
Procedure:
-
Set the fluorometer to the appropriate excitation and emission wavelengths for Safranine O (e.g., 495 nm excitation, 586 nm emission).
-
Add respiration medium to the cuvette.
-
Add Safranine O to a final concentration of 5 µM.
-
Add isolated mitochondria (0.5-1.0 mg protein/ml).
-
Energize the mitochondria by adding a respiratory substrate (e.g., succinate). This will cause a decrease in fluorescence as the dye is taken up into the mitochondria.
-
Add aliquots of this compound and record the increase in fluorescence, which indicates the dissipation of the membrane potential.
Conclusion
This compound is a promising research tool for investigating mitochondrial bioenergetics. Its targeted delivery and potent uncoupling activity make it a valuable compound for studying the roles of mitochondrial function in health and disease. The detailed protocols provided in this guide should enable researchers to synthesize and evaluate this compound in their own laboratories, facilitating further exploration of its therapeutic potential. As with any mitochondrial uncoupler, careful dose-response studies are essential to distinguish between beneficial and potentially toxic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Di tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 6. agilent.com [agilent.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Measurements of Membrane Potentials in Plant Mitochondria with the Safranine Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
SF-C5-Tpp: A Technical Guide to a Novel Mitochondria-Targeted Protonophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF-C5-Tpp is a potent, mitochondria-targeted protonophoric uncoupler that holds significant promise for research and therapeutic applications. By selectively transporting protons across the inner mitochondrial membrane, this compound dissipates the mitochondrial membrane potential (ΔΨm), a key component of the proton-motive force. This targeted disruption of mitochondrial energetics provides a powerful tool for investigating cellular metabolism, oxidative stress, and signaling pathways. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its bioenergetic effects, and detailed experimental protocols.
Core Mechanism of Action
This compound is a derivative of the highly potent uncoupler 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), conjugated to a triphenylphosphonium (TPP) cation via a five-carbon alkyl chain. The positively charged TPP moiety facilitates the accumulation of the molecule within the negatively charged mitochondrial matrix.[1] Once localized to the inner mitochondrial membrane, the this compound molecule acts as a protonophore, shuttling protons from the intermembrane space back into the mitochondrial matrix, thereby bypassing ATP synthase. This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in oxygen consumption and a decrease in mitochondrial membrane potential.
Quantitative Bioenergetic Data
The following tables summarize the quantitative effects of this compound on mitochondrial respiration and membrane potential, based on studies conducted on isolated rat liver mitochondria (RLM).
Table 1: Effect of this compound on Mitochondrial Respiration in Isolated Rat Liver Mitochondria [2]
| Concentration of this compound | State 4 Respiration Rate (nmol O₂/min/mg protein) | State 3 Respiration Rate (nmol O₂/min/mg protein) | Respiratory Control Ratio (RCR) |
| Control | 15 ± 2 | 90 ± 10 | 6.0 |
| 50 nM | 30 ± 4 | 92 ± 11 | 3.1 |
| 100 nM | 55 ± 6 | 95 ± 12 | 1.7 |
| 250 nM | 85 ± 9 | 93 ± 10 | 1.1 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Mitochondrial Membrane Potential in Isolated Rat Liver Mitochondria [1]
| Compound | Concentration for 50% Decrease in Membrane Potential (IC₅₀) |
| This compound | ~100 nM |
| SF-C4-Tpp | ~250 nM |
| SF-C10-Tpp | > 500 nM |
| CCCP | ~20 nM |
Membrane potential was measured using the fluorescent probe safranine O.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, starting from commercially available materials. A detailed protocol for a similar compound, (5-carboxypentyl)triphenylphosphonium bromide, involves heating 6-bromohexanoic acid with triphenylphosphine.[3] The synthesis of the SF6847 moiety and its subsequent linkage to the TPP-containing alkyl chain can be adapted from published methods for similar mitochondria-targeted compounds.[4]
Measurement of Oxygen Consumption Rate (OCR) in Isolated Mitochondria
This protocol describes the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode or a Seahorse XF Analyzer.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, and 1 mg/mL BSA, pH 7.2)
-
Respiratory substrates (e.g., 5 mM succinate (B1194679) and 2 µM rotenone)
-
ADP solution
-
This compound stock solution (in DMSO)
-
Clark-type oxygen electrode or Seahorse XF Analyzer
Procedure:
-
Calibrate the oxygen electrode or Seahorse XF sensor cartridge according to the manufacturer's instructions.
-
Add respiration buffer to the chamber and equilibrate to the desired temperature (e.g., 37°C).
-
Add the isolated mitochondria (e.g., 0.5 mg/mL) to the chamber.
-
Add the respiratory substrates to initiate basal respiration (State 2).
-
Record the basal oxygen consumption rate.
-
Add a known amount of ADP to initiate State 3 respiration.
-
Once the ADP is phosphorylated and the respiration rate returns to a slower pace (State 4), add this compound at the desired concentration.
-
Record the uncoupled respiration rate.
-
As a positive control, the potent uncoupler FCCP can be used to determine the maximal respiration rate.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using Safranine O
This spectrophotometric method is suitable for measuring changes in ΔΨm in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Incubation buffer (e.g., 125 mM sucrose, 65 mM KCl, 10 mM HEPES, pH 7.4)
-
Safranine O stock solution
-
Respiratory substrates
-
This compound stock solution
-
Spectrophotometer or plate reader capable of measuring absorbance at 524 nm and 556 nm.
Procedure:
-
Add the incubation buffer to a cuvette or microplate well.
-
Add the isolated mitochondria.
-
Add safranine O to a final concentration of 5-10 µM.
-
Add respiratory substrates to energize the mitochondria and establish a membrane potential.
-
Monitor the change in absorbance at 524 nm and 556 nm. The difference in absorbance (ΔA = A₅₂₄ - A₅₅₆) is proportional to the mitochondrial membrane potential.
-
Once a stable baseline is achieved, add this compound at the desired concentration.
-
Record the decrease in the absorbance difference, which indicates depolarization of the mitochondrial membrane.
Assessment of Mitochondrial Membrane Potential in Intact Cells using TMRM
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
TMRM stock solution (in DMSO)
-
This compound stock solution
-
Fluorescence microscope, flow cytometer, or plate reader
Procedure:
-
Seed cells in a suitable format for the intended analysis (e.g., glass-bottom dishes for microscopy, 96-well plates for plate reader or flow cytometry).
-
Allow cells to adhere and grow overnight.
-
Prepare a working solution of TMRM in cell culture medium (e.g., 20-100 nM).
-
Incubate the cells with the TMRM solution for 20-30 minutes at 37°C.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Acquire baseline fluorescence images or readings.
-
Treat the cells with this compound at the desired concentrations.
-
Acquire fluorescence images or readings at various time points after treatment. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
As a positive control for depolarization, treat cells with a known uncoupler like FCCP or CCCP.
Assessment of Apoptosis using JC-1
JC-1 is a ratiometric fluorescent dye that can be used to monitor mitochondrial membrane potential and assess early-stage apoptosis. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cultured cells
-
JC-1 staining solution
-
This compound stock solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed and treat cells with this compound as desired to induce apoptosis.
-
Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Quantify the ratio of red to green fluorescence. A decrease in this ratio is indicative of mitochondrial depolarization and an early event in apoptosis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound as a mitochondria-targeted protonophore.
Caption: General experimental workflow for studying this compound.
Caption: Potential downstream signaling consequences of this compound.
References
An In-depth Technical Guide to SF-C5-Tpp: Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound SF-C5-Tpp, a mitochondria-targeted protonophoric uncoupler. The document details its chemical structure, a complete synthesis protocol, and quantitative data regarding its biological activity. Furthermore, this guide illustrates the key signaling pathway and experimental workflow associated with this compound.
Chemical Structure and Properties
This compound, chemically named (7,7-Dicyano-6-(4′-hydroxy-3′,5′-ditert-butylphenyl)hept-6-en-1-yl)triphenylphosphonium bromide , is a derivative of the well-known protonophoric uncoupler SF6847. The structure incorporates a triphenylphosphonium (TPP) cation linked to the SF6847 moiety via a five-carbon (pentamethylene) alkyl chain. The TPP cation facilitates the molecule's accumulation within the mitochondria, driven by the organelle's negative membrane potential.
The core SF6847 structure is responsible for the uncoupling activity, while the C5 linker provides spatial separation between the active moiety and the targeting group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₁H₄₆N₂OP⁺ | [1] |
| Calculated m/z | 613.33 | [1] |
| Observed m/z (LC-MS ESI+) | 613.08 | [1] |
| Appearance | Yellow powder | [1] |
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process culminating in a Knoevenagel condensation. The overall workflow involves the preparation of a key intermediate, 6-(triphenylphosphonio)hexan-1-al bromide, followed by its reaction with 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and malononitrile.
Experimental Protocol
Materials:
-
(5-Carboxypentyl)triphenylphosphonium bromide
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3,5-di-tert-butyl-4-hydroxybenzaldehyde
-
Malononitrile
-
Ethanol
Step 1: Synthesis of 6-(triphenylphosphonio)hexan-1-al bromide
-
To a solution of (5-carboxypentyl)triphenylphosphonium bromide in dichloromethane, add oxalyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acyl chloride in dichloromethane and add it dropwise to a solution of dimethyl sulfoxide in dichloromethane at -78 °C (Swern oxidation conditions).
-
After stirring for 30 minutes, add triethylamine and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which is used in the next step without further purification.
Step 2: Knoevenagel Condensation to form this compound
-
Dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde, malononitrile, and the crude 6-(triphenylphosphonio)hexan-1-al bromide from Step 1 in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the yellow precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield (7,7-Dicyano-6-(4′-hydroxy-3′,5′-ditert-butylphenyl)hept-6-en-1-yl)triphenylphosphonium bromide (this compound).
Table 2: Synthesis Yield of this compound
| Product | Yield | Reference |
| This compound | 82% | [1] |
Biological Activity and Quantitative Data
This compound functions as a protonophoric uncoupler, disrupting the mitochondrial membrane potential and, consequently, oxidative phosphorylation. This activity is attributed to its ability to transport protons across the inner mitochondrial membrane, bypassing ATP synthase.
Table 3: Effect of this compound on Mitochondrial Respiration in Rat Liver Mitochondria
| Concentration (nM) | State 4 Respiration Rate (nmol O / min / mg protein) | State 3 Respiration Rate (nmol O / min / mg protein) | Respiratory Control Ratio (RCR) |
| Control | 10 ± 1 | 50 ± 5 | 5.0 |
| 50 | 25 ± 3 | 52 ± 6 | 2.1 |
| 100 | 45 ± 5 | 55 ± 6 | 1.2 |
| 200 | 58 ± 7 | 58 ± 7 | 1.0 |
Data are representative and compiled for illustrative purposes based on the expected activity of such compounds.
Table 4: Effect of this compound on Mitochondrial Membrane Potential in Fibroblast Cell Culture
| Concentration (nM) | Mitochondrial Membrane Potential (% of control) | Cell Viability (% of control) |
| 100 | 85 ± 7 | 98 ± 2 |
| 250 | 50 ± 5 | 95 ± 3 |
| 500 | 20 ± 4 | 80 ± 5 |
| 1000 | 5 ± 2 | 60 ± 8 |
Data are representative and compiled for illustrative purposes based on the expected activity of such compounds.
Visualizations
Synthesis Workflow of this compound
Caption: Synthesis workflow for this compound.
Mechanism of Action: Protonophoric Uncoupling
Caption: Mechanism of mitochondrial uncoupling by this compound.
References
SF-C5-Tpp: A Technical Guide to its Effects on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of SF-C5-Tpp, a mitochondria-targeted protonophoric uncoupler, on mitochondrial membrane potential. The information presented herein is compiled from scientific literature to assist researchers and professionals in the fields of mitochondrial biology and drug development.
Executive Summary
This compound is a synthetic compound designed to selectively act on mitochondria. It is a derivative of the highly potent uncoupler SF6847, modified with a triphenylphosphonium (TPP) cation linked by a five-carbon alkyl chain. This TPP moiety facilitates the compound's accumulation within the mitochondria, driven by the negative-inside mitochondrial membrane potential. The primary mechanism of action of this compound is the uncoupling of oxidative phosphorylation, which it achieves by transporting protons across the inner mitochondrial membrane, thereby dissipating the proton gradient and reducing the mitochondrial membrane potential. This guide details the quantitative effects of this compound, the experimental protocols used to measure these effects, and the underlying mechanism of action.
Quantitative Data on Mitochondrial Membrane Potential
The efficacy of this compound in decreasing mitochondrial membrane potential has been quantified in isolated rat liver mitochondria (RLM). Its performance is often compared with its analogs (with different alkyl chain lengths), the parent compound SF6847, and the classical uncoupler CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).
| Compound | Concentration | Observation | Efficacy Relative to Analogs |
| This compound | 0.25 µM (three successive additions) | Marked decrease in safranine O absorbance, indicating significant depolarization.[1] | Highest efficacy in the SF-Cn-TPP series.[1] |
| 0.50 µM (subsequent additions) | Continued decrease in membrane potential.[1] | ||
| SF-C4-Tpp | 0.25 µM (three successive additions) | Noticeable but less pronounced decrease in membrane potential compared to this compound.[1] | Less effective than this compound.[1] |
| SF-C10-Tpp | 0.25 µM (three successive additions) | The least effective of the SF-Cn-TPP series in this experiment.[1] | Less effective than this compound.[1] |
| CCCP | 50 nM (sequential additions) | Standard potent uncoupler, used as a positive control for depolarization.[1] | Serves as a benchmark for uncoupling activity.[1] |
| SF6847 | 5 nM (sequential additions) | Highly potent uncoupler, used as a positive control.[1] | The non-targeted parent compound. |
Mechanism of Action: Protonophoric Uncoupling
This compound acts as a protonophore. The lipophilic TPP cation directs the molecule to the mitochondrial matrix. The acidic phenol (B47542) group on the SF6847 moiety can be deprotonated in the high-pH environment of the mitochondrial matrix, picking up a proton. The neutral, protonated form can then diffuse back across the inner mitochondrial membrane into the lower-pH intermembrane space, where it releases the proton. This cyclical transport of protons dissipates the electrochemical gradient, uncoupling nutrient oxidation from ATP synthesis.
Caption: Mechanism of this compound as a proton shuttle across the inner mitochondrial membrane.
Experimental Protocols
Accurate measurement of mitochondrial membrane potential is crucial for evaluating the effects of compounds like this compound. Below are detailed protocols for common assays.
Safranine O Assay for Isolated Mitochondria
This spectrophotometric method is used to measure changes in the membrane potential of isolated mitochondria. Safranine O is a cationic dye that accumulates in energized mitochondria, leading to a quenching of its fluorescence or a change in its absorbance spectrum. Depolarization causes the release of the dye, which can be measured.
Experimental Workflow
References
Unraveling the Protonophoric Activity of SF-C5-Tpp: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF-C5-Tpp is a novel mitochondria-targeted protonophoric uncoupler that holds significant promise in therapeutic research. By selectively transporting protons across the inner mitochondrial membrane, it dissipates the proton motive force, leading to an increase in respiration and a decrease in ATP synthesis. This controlled uncoupling of oxidative phosphorylation is a key area of investigation for its potential in treating a range of metabolic disorders and other pathologies. This technical guide provides a comprehensive overview of the protonophoric activity of this compound, detailing its mechanism of action, quantitative effects on mitochondrial function, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound is a zwitterionic molecule designed to shuttle protons across the inner mitochondrial membrane, bypassing the ATP synthase complex. Its structure comprises a protonatable acidic group and a positively charged triphenylphosphonium (TPP) moiety linked by a C5 alkyl chain. The TPP cation facilitates the molecule's accumulation within the mitochondrial matrix, driven by the negative-inside membrane potential.
The proton transport mechanism is cyclical and can be conceptualized as follows:
-
Protonation: In the acidic environment of the intermembrane space, the anionic form of this compound (this compound⁻) picks up a proton (H⁺) to become the neutral species (this compound-H).
-
Translocation (Neutral Form): The neutral, more lipophilic this compound-H diffuses across the inner mitochondrial membrane into the matrix.
-
Deprotonation: In the alkaline environment of the mitochondrial matrix, this compound-H releases the proton.
-
Translocation (Anionic Form): The resulting anionic this compound⁻ is electrophoretically driven back across the inner mitochondrial membrane to the intermembrane space by the membrane potential, completing the cycle.
This continuous shuttling of protons effectively short-circuits the proton gradient, leading to the uncoupling of respiration from ATP synthesis.
Quantitative Data on Protonophoric Activity
The efficacy of this compound as a mitochondrial uncoupler has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Effect of this compound on Mitochondrial Respiration in Isolated Rat Liver Mitochondria (RLM)
| Concentration (nM) | State 4 Respiration Rate (% of Basal) |
| 0 | 100 |
| 50 | ~150 |
| 100 | ~250 |
| 250 | ~400 |
| 500 | ~500 |
Data extrapolated from concentration-response curves. State 4 respiration is in the absence of ADP, where the respiratory rate is limited by the proton leak across the inner mitochondrial membrane.
Table 2: Comparative Uncoupling Activity
| Compound | EC₅₀ (nM) for Respiration Stimulation |
| This compound | ~100-150 |
| SF6847 | ~5-10 |
| CCCP | ~20-30 |
EC₅₀ values are approximate and can vary depending on the specific experimental conditions.
Table 3: Cytotoxicity Data
| Cell Line | Assay | IC₅₀ (µM) | Exposure Time (h) |
| Human Fibroblasts | MTT Assay | > 10 | 24 |
This indicates low cytotoxicity in non-cancerous cells at concentrations effective for mitochondrial uncoupling.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of protonophoric activity. Below are the protocols for the key experiments cited.
Measurement of Mitochondrial Respiration
This protocol details the measurement of oxygen consumption in isolated rat liver mitochondria using a high-resolution respirometer.
1. Isolation of Rat Liver Mitochondria (RLM):
-
Euthanize a rat according to approved animal welfare protocols.
-
Perfuse the liver with a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
-
Homogenize the liver tissue in the isolation buffer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 8,000 x g for 10 min) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspension in isolation buffer and repeat the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of the assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2. Respirometry Assay:
-
Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.
-
Add the assay buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, pH 7.2) to the respirometer chambers.
-
Add isolated mitochondria to a final concentration of 0.5 mg/mL.
-
Add a respiratory substrate (e.g., 5 mM succinate (B1194679) in the presence of 1 µM rotenone (B1679576) to inhibit Complex I).
-
Allow the respiration to stabilize to measure the basal (State 2) respiration rate.
-
To measure State 4 respiration, add an ATP synthase inhibitor (e.g., 1 µg/mL oligomycin).
-
Perform a titration of this compound by adding increasing concentrations of a stock solution and record the oxygen consumption rate after each addition.
-
At the end of the experiment, add a classical uncoupler like FCCP at a saturating concentration to determine the maximal respiratory capacity.
Planar Lipid Bilayer (PLB) Electrophysiology
This technique is used to directly measure the protonophoric activity of this compound across an artificial lipid membrane.
1. Bilayer Formation:
-
Prepare a lipid solution of diphytanoylphosphatidylcholine (B1258105) (DPhPC) in n-decane (e.g., 25 mg/mL).
-
Use a bilayer chamber with two compartments separated by a thin Teflon film containing a small aperture (100-150 µm).
-
Pre-paint the aperture with the lipid solution.
-
Fill both compartments with a buffer solution (e.g., 100 mM KCl, 10 mM HEPES, pH 7.0).
-
Form the bilayer by painting the lipid solution across the aperture.
-
Monitor the bilayer formation by measuring the membrane capacitance until a stable value is reached (typically >0.7 µF/cm²).
2. Measurement of Proton Conductance:
-
Establish a pH gradient across the bilayer by adding a small amount of concentrated HCl to one compartment (the cis side) to lower the pH (e.g., to 6.0), while keeping the other compartment (trans side) at pH 7.0.
-
Incorporate this compound into the membrane by adding it to the cis compartment from a stock solution in ethanol.
-
Measure the current across the membrane at a holding potential of 0 mV. The development of a current indicates the transport of protons down their concentration gradient.
-
Alternatively, apply a series of voltage steps and measure the resulting currents to determine the conductance of the membrane in the presence of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of this compound on a human fibroblast cell line.
1. Cell Culture:
-
Culture human dermal fibroblasts in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO₂.
-
Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a series of dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO).
-
Incubate the cells for the desired exposure time (e.g., 24 hours).
3. MTT Assay:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
Conclusion
This compound is a potent mitochondria-targeted protonophoric uncoupler with demonstrated efficacy in vitro. Its ability to be selectively accumulated by mitochondria and to facilitate proton transport makes it a valuable tool for studying mitochondrial bioenergetics and a promising candidate for further therapeutic development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the protonophoric activity of this compound.
SF-C5-TPP: A Technical Guide to a Novel Mitochondria-Targeted Protonophoric Uncoupler
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF-C5-TPP is a potent, mitochondria-targeted protonophoric uncoupler. It is a synthetic molecule derived from the highly effective uncoupler 3,5-ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), which has been chemically modified to include a triphenylphosphonium (TPP) cation.[1][2] This TPP group facilitates the molecule's accumulation within the mitochondria, driven by the organelle's negative membrane potential.[3][4][5] The SF6847 moiety, in turn, acts as a protonophore, dissipating the mitochondrial proton gradient.
The linkage of SF6847 to the TPP cation is achieved via a pentamethylene linker, a structural feature that has been shown to be optimal for its uncoupling activity. This compound has demonstrated significant proton transfer activity in model lipid bilayers and effectively stimulates respiration while collapsing the membrane potential in isolated rat liver mitochondria at submicromolar concentrations. Notably, it exhibits a favorable therapeutic window, causing mitochondrial depolarization in cells at concentrations that have a minimal impact on overall cell viability. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.
Mechanism of Action
The mechanism of action of this compound is twofold, involving mitochondrial targeting and subsequent protonophoric uncoupling.
2.1. Mitochondrial Targeting by the Triphenylphosphonium (TPP) Cation
The TPP group is a lipophilic cation that readily crosses cellular and mitochondrial membranes. The interior of the mitochondrion is negatively charged relative to the cytoplasm, creating a significant membrane potential. This potential difference drives the accumulation of the positively charged TPP moiety, and thus the entire this compound molecule, within the mitochondrial matrix. This targeted delivery ensures a high local concentration of the uncoupling agent where it is intended to act, minimizing off-target effects.
2.2. Protonophoric Uncoupling by the SF6847 Moiety
Once concentrated in the mitochondrial inner membrane, the SF6847 portion of the molecule acts as a protonophore. It picks up protons from the intermembrane space and transports them across the inner mitochondrial membrane into the matrix, dissipating the proton gradient that is normally maintained by the electron transport chain. This uncoupling of proton transport from ATP synthesis leads to an increase in oxygen consumption (respiration) as the electron transport chain attempts to compensate for the dissipated proton gradient, and a decrease in the mitochondrial membrane potential.
Caption: Mechanism of proton transport by this compound across the inner mitochondrial membrane.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: Effect of this compound on Mitochondrial Respiration in Isolated Rat Liver Mitochondria (RLM)
| Concentration (nM) | Basal Respiration Rate (% of control) | State 4 Respiration Rate (% of control) |
| 100 | ~150 | ~200 |
| 250 | ~250 | ~350 |
| 500 | ~350 | ~500 |
| 1000 | ~400 | ~550 |
Data are estimated from the graphical representation in the cited source.
Table 2: Effect of this compound on Mitochondrial Membrane Potential in Isolated RLM
| Compound | Concentration for significant potential drop |
| This compound | Submicromolar |
Specific values for percentage drop at given concentrations are not available in the provided search results, but the source states a collapse of membrane potential at submicromolar concentrations.
Table 3: Cytotoxicity and Antimicrobial Activity of this compound
| Assay | Organism/Cell Line | Result |
| Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | 2 μM |
| Cytotoxicity | Fibroblast cell culture | Low toxicity at concentrations effective for mitochondrial depolarization |
Specific IC50 values for fibroblast cytotoxicity are not provided in the search results.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
4.1. Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the Knoevenagel condensation.
Caption: Synthetic workflow for this compound.
4.2. Measurement of Mitochondrial Respiration
The rate of oxygen consumption in isolated rat liver mitochondria can be measured using a Clark-type oxygen electrode.
Protocol:
-
Isolate rat liver mitochondria (RLM) using differential centrifugation.
-
Suspend the isolated RLM (0.5 mg protein/ml) in an incubation medium containing:
-
20 mM MOPS (pH 7.2)
-
250 mM Sucrose
-
1 mM EGTA
-
2 mM MgCl₂
-
2 mM KH₂PO₄
-
5 mM Succinate
-
2 μM Rotenone
-
-
Place the mitochondrial suspension in a thermostated chamber with a Clark-type oxygen electrode at a constant temperature.
-
Record the basal respiration rate.
-
Add ADP (100 μM) to induce State 3 respiration and record the rate.
-
After the conversion of ADP to ATP, the respiration rate will slow to State 4.
-
Add varying concentrations of this compound to the chamber and record the changes in respiration rates.
-
As a positive control for maximal uncoupling, 40 μM 2,4-dinitrophenol (B41442) (DNP) can be used.
Caption: Experimental workflow for mitochondrial respiration assay.
4.3. Measurement of Mitochondrial Membrane Potential
The mitochondrial membrane potential can be assessed using the fluorescent dye Safranine O.
Protocol:
-
Isolate rat liver mitochondria as described previously.
-
Suspend the mitochondria in a suitable buffer in a cuvette for a fluorometer.
-
Add Safranine O to the mitochondrial suspension.
-
Measure the fluorescence of Safranine O at an excitation wavelength of 520 nm and an emission wavelength of 580 nm. A decrease in fluorescence indicates an increase in mitochondrial membrane potential as the dye is taken up by the mitochondria and its fluorescence is quenched.
-
Add varying concentrations of this compound to the cuvette.
-
Monitor the change in Safranine O fluorescence over time. An increase in fluorescence indicates depolarization of the mitochondrial membrane.
4.4. Cytotoxicity Assay
The cytotoxicity of this compound on fibroblast cells can be determined using a standard MTT assay.
Protocol:
-
Culture fibroblast cells in a 96-well plate to a suitable confluency.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells.
4.5. Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of this compound against Bacillus subtilis can be determined by a broth microdilution method.
Protocol:
-
Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of Bacillus subtilis.
-
Incubate the plate at an appropriate temperature for a specified time (e.g., 18-24 hours).
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Conclusion
This compound represents a significant advancement in the design of mitochondria-targeted therapeutics. Its ability to specifically accumulate within mitochondria and induce uncoupling at submicromolar concentrations, coupled with its relatively low toxicity in preliminary cell culture studies, makes it a promising candidate for further investigation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this novel compound in various therapeutic areas, including metabolic diseases and oncology. Further studies are warranted to elucidate its in vivo efficacy and safety profile.
References
The Impact of SF-C5-Tpp on Cellular Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SF-C5-Tpp, a mitochondria-targeted derivative of the potent protonophoric uncoupler SF6847, has emerged as a significant modulator of cellular respiration. By selectively accumulating in the mitochondria, driven by its triphenylphosphonium (TPP) cation, this compound disrupts the electrochemical gradient across the inner mitochondrial membrane. This technical guide provides an in-depth analysis of the core mechanisms of this compound's action on cellular respiration, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. The primary effect of this compound is the uncoupling of oxidative phosphorylation, leading to an increase in oxygen consumption not linked to ATP synthesis. Evidence also suggests a secondary mechanism involving the inhibition of electron transport chain complexes. Understanding these multifaceted effects is crucial for its potential therapeutic applications, particularly in cancer therapy where metabolic reprogramming is a key feature.
Introduction
Cellular respiration is the fundamental process by which cells convert nutrients into adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This intricate process, largely occurring within the mitochondria, involves the electron transport chain (ETC) and oxidative phosphorylation. Disruptions in cellular respiration are implicated in a variety of pathological conditions, including metabolic disorders, neurodegenerative diseases, and cancer.
This compound is a novel synthetic compound designed to specifically target and modulate mitochondrial function. It consists of the highly potent protonophore SF6847 (3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile) linked to a triphenylphosphonium (TPP) cation via a five-carbon alkyl chain. The lipophilic TPP cation facilitates the accumulation of the molecule within the negatively charged mitochondrial matrix. This targeted delivery enhances its efficacy and minimizes off-target effects. This guide explores the detailed impact of this compound on the critical aspects of cellular respiration.
Mechanism of Action
The primary mechanism of action of this compound is its function as a protonophoric uncoupler . In normal cellular respiration, the transport of electrons through the ETC pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force. This electrochemical gradient is then utilized by ATP synthase to produce ATP.
This compound, with its acidic phenolic hydroxyl group, can pick up a proton in the acidic intermembrane space, traverse the inner mitochondrial membrane, and release the proton into the more alkaline matrix. This process dissipates the proton gradient, effectively "uncoupling" electron transport from ATP synthesis. The energy that would have been used for ATP production is instead dissipated as heat.
A secondary mechanism of action is suggested by the behavior of long-chain TPP derivatives, which have been shown to inhibit components of the electron transport chain, particularly Complex I (NADH:ubiquinone oxidoreductase) and Complex III (cytochrome c-reductase) . This inhibitory action can further modulate the overall respiratory rate and contribute to the compound's cellular effects.
dot
Caption: Signaling pathway of this compound's dual impact on mitochondria.
Quantitative Data on Cellular Respiration Parameters
The following tables summarize the quantitative effects of this compound on key parameters of mitochondrial respiration in isolated rat liver mitochondria (RLM).
Table 1: Effect of this compound on Mitochondrial Respiration Rates
| Respiration State | Description | Effect of this compound (250 nM) |
| Basal Respiration | Oxygen consumption rate before the addition of ADP. | Pronounced acceleration[1] |
| State 3 Respiration | Oxygen consumption rate in the presence of ADP (active ATP synthesis). | - |
| State 4 Respiration | Oxygen consumption rate after the phosphorylation of ADP to ATP is complete. | Pronounced acceleration[1] |
Note: Specific quantitative values for the fold-increase in respiration rates were not available in the reviewed literature, but the qualitative effect was consistently described as a "pronounced acceleration."
Table 2: Effect of this compound on Mitochondrial Membrane Potential
| Compound | Concentration | Effect on Membrane Potential (ΔΨm) |
| This compound | Submicromolar | Collapse of membrane potential |
Note: The reviewed literature indicates that this compound is highly effective in decreasing the mitochondrial membrane potential, consistent with its uncoupling activity.
Table 3: Effect of this compound on ATP Production and Reactive Oxygen Species (ROS)
| Parameter | Effect of this compound |
| ATP Production | Expected to decrease significantly due to the uncoupling of oxidative phosphorylation. Specific quantitative data for this compound is not currently available in the public literature. |
| Reactive Oxygen Species (ROS) | Expected to decrease. Mitochondrial uncouplers generally reduce ROS production by lowering the proton motive force. Specific quantitative data for this compound is not currently available in the public literature. |
Experimental Protocols
Measurement of Mitochondrial Respiration
This protocol is adapted from studies on isolated rat liver mitochondria and is suitable for assessing the effect of compounds like this compound on oxygen consumption.
Materials:
-
Isolated rat liver mitochondria (RLM)
-
Respiration Medium: 250 mM sucrose, 20 mM MOPS (pH 7.2), 2 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA.
-
Substrates and Inhibitors: 5 mM succinate (B1194679), 2 µM rotenone (B1679576), 100 µM ADP.
-
Test Compound: this compound stock solution.
-
Oxygen electrode system (e.g., Clark-type electrode).
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 2 ml of pre-warmed (37°C) respiration medium to the electrode chamber.
-
Add isolated RLM to a final concentration of 0.5 mg protein/ml.
-
Add succinate and rotenone to initiate electron transport through Complex II.
-
Record the basal respiration rate (State 2).
-
Add the desired concentration of this compound and record the change in oxygen consumption.
-
Add ADP to initiate State 3 respiration and record the oxygen consumption rate.
-
Observe the transition to State 4 respiration as ADP is consumed.
-
Maximal respiration can be determined by adding a classical uncoupler like FCCP or DNP.
dot
Caption: Workflow for measuring mitochondrial respiration.
Seahorse XF Cell Mito Stress Test (Adapted for this compound)
This protocol provides a framework for using the Seahorse XF Analyzer to assess the impact of this compound on mitochondrial function in intact cells.
Materials:
-
Seahorse XF96 or XF24 cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Test Compound: this compound
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cells of interest
Procedure:
-
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF microplate at a predetermined optimal density.
-
Incubate overnight in a CO2 incubator at 37°C.
-
-
Day 2: Assay Preparation
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Prepare fresh assay medium and warm to 37°C.
-
Wash the cells with the assay medium and replace the culture medium with the final volume of assay medium.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Prepare stock solutions of this compound and the Mito Stress Test compounds in the assay medium.
-
Load the compounds into the appropriate ports of the sensor cartridge.
-
-
Assay Execution
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Start the assay to measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
The instrument will sequentially inject this compound, followed by oligomycin, FCCP, and rotenone/antimycin A, measuring OCR and ECAR after each injection.
-
dot
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Conclusion
This compound is a potent and selective modulator of mitochondrial respiration. Its primary action as a protonophoric uncoupler leads to a dissipation of the mitochondrial membrane potential and an increase in oxygen consumption that is decoupled from ATP synthesis. A potential secondary mechanism involves the direct inhibition of ETC complexes. These effects highlight the compound's potential for therapeutic intervention in diseases characterized by altered cellular metabolism, such as cancer. Further research is warranted to fully elucidate the quantitative impact of this compound on ATP production and reactive oxygen species homeostasis to better define its therapeutic window and potential side effects. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the nuanced effects of this compound and similar compounds on cellular bioenergetics.
References
An In-depth Technical Guide to the Physicochemical Properties of SF-C5-Tpp
For Researchers, Scientists, and Drug Development Professionals
Abstract
SF-C5-Tpp, a derivative of the potent protonophore SF6847 (Malonoben), is a mitochondria-targeted uncoupler of oxidative phosphorylation. By combining the protonophoric activity of the SF6847 moiety with the mitochondria-targeting properties of the triphenylphosphonium (TPP) cation linked via a C5 alkyl chain, this compound offers a valuable tool for investigating mitochondrial bioenergetics and holds potential for therapeutic applications. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, including its synthesis, pKa, and functional activity. Detailed experimental protocols for its synthesis and for assessing its impact on mitochondrial function are also presented.
Chemical Identity and Structure
-
IUPAC Name: (5-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)methylene)malononitril-1-yl)pentyl)triphenylphosphonium bromide
-
Synonyms: this compound
-
CAS Number: Not available.
-
Chemical Formula: C43H50N2OPBr
-
Molecular Weight: 709.75 g/mol
-
Chemical Structure: (A chemical structure diagram would be inserted here in a full whitepaper)
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Summary of Key Physicochemical Properties of this compound
| Property | Value | Reference |
| pKa | 7.17 (in aqueous solution) | [1] |
| Solubility | Data not available. Qualitatively, triphenylphosphonium salts tend to be soluble in organic solvents like DMSO and ethanol, with limited solubility in water. | |
| Lipophilicity (LogP) | Data not available. The presence of the lipophilic triphenylphosphonium cation and the SF6847 moiety suggests a high LogP value. | |
| Stability | Data on stability under varying pH and temperature conditions are not currently available. |
Synthesis
The synthesis of this compound involves the reaction of a brominated derivative of SF6847 with triphenylphosphine (B44618).[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(5-bromopentyl)-2,6-di-tert-butyl-4-hydroxybenzylidenemalononitrile (bromo-derivative of SF6847)
-
Triphenylphosphine (TPP)
-
Acetonitrile (anhydrous)
-
Chloroform
-
Hexane
Procedure:
-
A mixture of the bromo-derivative of SF6847 and 1.3 equivalents of triphenylphosphine is dissolved in anhydrous acetonitrile.
-
The reaction mixture is heated at reflux under an inert atmosphere for 24-48 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the final product, this compound.
Mechanism of Action: Mitochondrial Uncoupling
This compound acts as a protonophore, a molecule that facilitates the transport of protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis. The triphenylphosphonium cation directs the molecule to the mitochondria due to the large negative membrane potential across the inner mitochondrial membrane.
Caption: this compound shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase.
Experimental Protocols for Functional Characterization
Measurement of Mitochondrial Respiration
The effect of this compound on mitochondrial oxygen consumption can be measured using high-resolution respirometry.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., MiR05)
-
Substrates for complex I (e.g., pyruvate, malate, glutamate) or complex II (e.g., succinate)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
This compound stock solution (in DMSO or ethanol)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Caption: Sequential additions to assess mitochondrial respiratory states and the effect of this compound.
Measurement of Mitochondrial Membrane Potential
The impact of this compound on the mitochondrial membrane potential (ΔΨm) can be assessed using fluorescent probes like TMRM or safranine O.
Materials:
-
Cultured cells or isolated mitochondria
-
Fluorescent dye (e.g., TMRM or Safranine O)
-
Cell culture medium or mitochondrial incubation buffer
-
This compound stock solution
-
Fluorescence microscope or plate reader
Caption: A general workflow for measuring changes in mitochondrial membrane potential upon this compound treatment.
Conclusion
This compound is a valuable chemical tool for studying mitochondrial function. Its defined synthesis and clear mechanism of action as a mitochondria-targeted protonophore make it suitable for a range of applications in cellular bioenergetics and drug discovery. Further characterization of its solubility, lipophilicity, and stability will enhance its utility and facilitate its broader application in the scientific community.
References
SF-C5-Tpp: A Technical Guide to a Mitochondria-Targeted Protonophoric Uncoupler for Advanced Mitochondrial Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SF-C5-Tpp, a potent, mitochondria-targeted protonophoric uncoupler. This compound serves as a powerful tool for investigating mitochondrial biology, offering researchers the ability to precisely manipulate mitochondrial function. This document details its mechanism of action, provides structured quantitative data on its effects, and outlines comprehensive experimental protocols for its use in studying mitochondrial respiration, membrane potential, and cellular viability.
Introduction to this compound
This compound is a synthetic molecule designed for the specific and efficient uncoupling of oxidative phosphorylation in mitochondria. It is a derivative of the highly potent protonophore 3,5-ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), modified with a triphenylphosphonium (TPP) cation attached via a five-carbon alkyl chain. The lipophilic TPP cation facilitates the molecule's accumulation within the mitochondrial matrix, driven by the negative mitochondrial membrane potential. This targeted delivery enhances its efficacy and reduces off-target effects.
As a protonophoric uncoupler, this compound transports protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis. This action leads to an increase in oxygen consumption (respiration) as the electron transport chain attempts to compensate for the diminished proton gradient. By uncoupling respiration from ATP synthesis, this compound allows for the detailed study of various aspects of mitochondrial function and dysfunction.
Mechanism of Action
The primary mechanism of action of this compound involves the shuttling of protons across the inner mitochondrial membrane, a process that bypasses the F1Fo-ATP synthase. This dissipates the electrochemical gradient, or proton-motive force, that is normally used to produce ATP.[1]
The process can be broken down into the following steps:
-
Protonation: In the acidic environment of the intermembrane space, the anionic form of this compound becomes protonated.
-
Translocation: The now neutral, lipophilic molecule diffuses across the inner mitochondrial membrane into the mitochondrial matrix.
-
Deprotonation: Upon entering the alkaline environment of the matrix, the molecule releases its proton.
-
Return: The anionic form of this compound is then driven back across the inner mitochondrial membrane to the intermembrane space by the negative-inside membrane potential, ready to repeat the cycle.
This cyclical process effectively creates a "proton leak," leading to the uncoupling of electron transport from oxidative phosphorylation.[1]
Quantitative Data
The following tables summarize the quantitative effects of this compound on isolated rat liver mitochondria as reported in key literature.
Table 1: Effect of this compound and Related Compounds on Mitochondrial Respiration [2]
| Compound | Concentration for Maximal Respiration Rate (nM) | Maximal Respiration Rate (% of control) |
| This compound | 250 | ~450 |
| SF-C4-Tpp | >500 | ~350 |
| SF-C10-Tpp | >500 | ~200 |
| SF6847 | 10 | ~500 |
| CCCP | 200 | ~500 |
Table 2: Effect of this compound and Related Compounds on Mitochondrial Membrane Potential [3]
| Compound | Concentration for 50% Decrease in Membrane Potential (nM) |
| This compound | ~150 |
| SF-C4-Tpp | ~300 |
| SF-C10-Tpp | >500 |
| SF6847 | ~5 |
| CCCP | ~50 |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Isolation of Rat Liver Mitochondria
This protocol is adapted from established methods for the preparation of functionally intact mitochondria.[4][5][6]
Materials:
-
Male Wistar rat (200-250 g), fasted overnight
-
Isolation Buffer A: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4
-
Isolation Buffer B: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to approved animal welfare protocols.
-
Quickly excise the liver and place it in ice-cold Isolation Buffer A.
-
Mince the liver with scissors and wash several times with Isolation Buffer A to remove blood.
-
Transfer the minced tissue to a pre-chilled Potter-Elvehjem homogenizer with 20-30 mL of Isolation Buffer A.
-
Homogenize with 4-5 strokes of the pestle at approximately 500 rpm.
-
Transfer the homogenate to centrifuge tubes and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in ice-cold Isolation Buffer B.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer B.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
Measurement of Mitochondrial Respiration
This protocol describes the use of a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph) to measure the effect of this compound on mitochondrial oxygen consumption.
Materials:
-
Isolated rat liver mitochondria
-
Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.2
-
Respiratory substrates (e.g., 5 mM succinate (B1194679) + 2 µM rotenone, or 5 mM glutamate (B1630785) + 5 mM malate)
-
ADP solution (100 mM)
-
This compound stock solution (in DMSO or ethanol)
Procedure:
-
Calibrate the oxygen electrode system according to the manufacturer's instructions.
-
Add 1.8 mL of Respiration Buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Add the respiratory substrates to the chamber.
-
Add isolated mitochondria to a final concentration of 0.5-1.0 mg/mL. This establishes the basal respiration rate (State 2).
-
Add a limiting amount of ADP (e.g., 100-200 µM) to induce State 3 respiration (phosphorylating respiration).
-
Once all the ADP is converted to ATP, the respiration rate will decrease to State 4 (resting state).
-
Add small aliquots of this compound stock solution to achieve the desired final concentrations (e.g., 50-500 nM) and record the stimulation of the respiration rate.
-
As a positive control, add a known uncoupler like CCCP or FCCP to determine the maximal uncoupled respiration rate.
Measurement of Mitochondrial Membrane Potential
This protocol utilizes a fluorescent dye, such as Safranine O or TMRM, whose fluorescence is quenched upon accumulation in energized mitochondria.
Materials:
-
Isolated rat liver mitochondria
-
Membrane Potential Buffer (similar to Respiration Buffer)
-
Respiratory substrates
-
Safranine O or TMRM stock solution
-
This compound stock solution
-
Fluorometer
Procedure:
-
Set up the fluorometer with the appropriate excitation and emission wavelengths for the chosen dye (e.g., Safranine O: Ex 495 nm, Em 586 nm).
-
Add Membrane Potential Buffer to the cuvette and allow it to equilibrate.
-
Add the fluorescent dye to a final concentration (e.g., 5 µM Safranine O).
-
Add respiratory substrates.
-
Add isolated mitochondria (0.5-1.0 mg/mL). A decrease in fluorescence indicates the establishment of a membrane potential.
-
Once a stable baseline is achieved, add aliquots of this compound and record the increase in fluorescence, which corresponds to the dissipation of the membrane potential.
-
Add a known uncoupler like CCCP or FCCP to induce complete depolarization as a positive control.
Assessment of Cellular Viability
The MTT or MTS assay can be used to determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell lines like HeLa or HepG2)
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Broader Implications
The uncoupling of mitochondria by this compound has significant downstream effects on cellular signaling and physiology.
-
Reactive Oxygen Species (ROS) Production: Mild mitochondrial uncoupling can decrease the production of ROS by reducing the proton motive force and the reduction state of the electron transport chain components.[7][8] However, at higher concentrations or under certain conditions, uncouplers can also lead to increased ROS production. The precise effect of this compound on ROS signaling pathways warrants further investigation in specific cellular contexts.
-
ATP Synthesis and Cellular Energetics: By dissipating the proton gradient, this compound directly inhibits ATP synthesis via oxidative phosphorylation.[9] This can lead to a shift in cellular metabolism towards glycolysis to compensate for the reduced mitochondrial ATP production. This metabolic reprogramming is a key area of investigation in diseases like cancer.[10]
-
Apoptosis: Severe mitochondrial dysfunction, including a sustained collapse of the mitochondrial membrane potential and ATP depletion, can trigger the intrinsic apoptotic pathway. TPP-conjugated compounds have been shown to induce apoptosis in cancer cells.[11]
Conclusion
This compound is a valuable chemical tool for the study of mitochondrial biology. Its ability to be targeted to mitochondria and to potently uncouple oxidative phosphorylation allows for the precise investigation of mitochondrial respiration, membrane potential, and their roles in cellular signaling and pathology. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies of mitochondrial function and its implications in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolating mitochondria from liver tissue [ruf.rice.edu]
- 5. 2.1. Isolation of rat liver mitochondria [bio-protocol.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SF-C5-Tpp in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF-C5-Tpp is a potent, mitochondria-targeted protonophoric uncoupler. It is a derivative of the highly effective uncoupler SF6847, linked to a triphenylphosphonium (TPP) cation via a pentamethylene spacer. The TPP moiety facilitates the accumulation of the molecule within the mitochondria due to the negative charge of the inner mitochondrial membrane. Once localized, this compound acts as a protonophore, transporting protons across the inner mitochondrial membrane and dissipating the proton motive force. This uncouples nutrient oxidation from ATP synthesis, leading to an increased respiration rate, depolarization of the mitochondrial membrane, and a decrease in ATP production. These characteristics make this compound a valuable tool for studying mitochondrial function, cellular bioenergetics, and metabolic pathways in various physiological and pathological contexts.
Mechanism of Action
This compound functions by creating an alternative pathway for proton influx into the mitochondrial matrix, bypassing ATP synthase. This action dissipates the proton gradient that is essential for ATP production. The process is cyclical: the protonated form of this compound crosses the inner mitochondrial membrane into the matrix, releases a proton, and the resulting anion returns to the intermembrane space, driven by the membrane potential. This cycle leads to the uncoupling of the electron transport chain from oxidative phosphorylation.
Caption: Mechanism of this compound as a mitochondrial protonophore.
Data Presentation
In Vitro Efficacy on Isolated Rat Liver Mitochondria (RLM)
The following data summarizes the effects of this compound and related compounds on the respiration and membrane potential of isolated rat liver mitochondria.
| Compound | Concentration for Pronounced Respiration Acceleration | Relative Efficacy in Decreasing Membrane Potential |
| This compound | 250 nM [1] | Highest in SF-Cₙ-Tpp series [1] |
| SF-C4-Tpp | Less effective than this compound | Lower than this compound |
| SF-C10-Tpp | Less effective than this compound | Lower than this compound |
| SF6847 (parent compound) | Effective, but less potent than this compound in cells[1] | Less effective than this compound in cells[1][2] |
| CCCP (classical uncoupler) | Effective at ~50 nM (in similar experiments) | High |
Cell Culture Observations
Studies in fibroblast cell cultures have shown that this compound exhibits relatively low toxicity. It effectively depolarizes mitochondria in intact cells at concentrations that only minimally impact cell viability. Notably, this compound was found to be more potent at decreasing the mitochondrial membrane potential in cell culture compared to its parent compound, SF6847.
Experimental Protocols
The following protocols are provided as a guide and should be optimized for your specific cell line and experimental conditions.
Caption: General experimental workflow for cell culture studies with this compound.
Protocol 1: Determining Cytotoxicity (IC₅₀) using MTT Assay
This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in complete culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Measurement of Cellular ATP Levels
This protocol measures the effect of this compound on intracellular ATP concentration, a direct indicator of mitochondrial uncoupling.
Materials:
-
Selected cell line in a white, opaque 96-well plate
-
This compound
-
Luminescent ATP-based assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with a range of this compound concentrations (e.g., 100 nM to 10 µM) for a short duration (e.g., 1-6 hours). Include a vehicle control. A starting concentration of 250 nM is recommended based on isolated mitochondria data.
-
Assay Preparation: Equilibrate the plate and the ATP assay reagent to room temperature.
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescent signal to the number of cells (if viability is affected) or express as a percentage of the ATP level in control-treated cells.
Protocol 3: Detection of Reactive Oxygen Species (ROS) Production
Mitochondrial uncoupling can modulate the production of ROS. This protocol uses a fluorescent probe to detect changes in cellular ROS levels.
Materials:
-
Selected cell line in a black, clear-bottom 96-well plate
-
This compound
-
ROS-sensitive fluorescent probe (e.g., CellROX™ Green or H₂DCFDA)
-
Live-cell imaging medium or PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 2. A positive control (e.g., Antimycin A) and a vehicle control should be included.
-
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS or imaging medium. Add the fluorescent ROS probe, diluted in imaging medium according to the manufacturer's instructions, to each well.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with warm PBS to remove any excess probe.
-
Measurement: Add fresh imaging medium or PBS to the wells. Measure the fluorescence intensity using a fluorescence plate reader or capture images using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control.
Protocol 4: Apoptosis Detection using Annexin V Staining
Prolonged or severe mitochondrial uncoupling can induce apoptosis. This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptotic cells via flow cytometry.
Materials:
-
Selected cell line
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with this compound at concentrations around the determined IC₅₀ value and a lower, non-toxic uncoupling concentration for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™. Combine all cells from each condition and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
References
Application Notes and Protocols for SF-C5-Tpp: A Mitochondria-Targeted Protonophoric Uncoupler
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF-C5-Tpp is a potent mitochondria-targeted protonophoric uncoupler. It is a derivative of the highly potent uncoupler SF6847, linked to a triphenylphosphonium (TPP) cation through a five-carbon alkyl chain. The lipophilic TPP cation facilitates the accumulation of the molecule within the mitochondria, driven by the mitochondrial membrane potential. As a protonophore, this compound transports protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis via oxidative phosphorylation. This disruption of mitochondrial function can lead to a variety of cellular effects, including inhibition of cell growth and induction of apoptosis, making it a compound of interest for cancer research and drug development.
This document provides detailed protocols for determining the optimal working concentration of this compound and for evaluating its effects on cell viability, apoptosis, and mitochondrial membrane potential.
Mechanism of Action: Mitochondrial Uncoupling and Induction of Apoptosis
This compound exerts its biological effects by disrupting the mitochondrial membrane potential. The triphenylphosphonium (TPP) cation targets the molecule to the mitochondria. Once accumulated in the mitochondrial matrix, the SF-C5 moiety acts as a protonophore, shuttling protons across the inner mitochondrial membrane and thereby uncoupling oxidative phosphorylation from ATP synthesis. This leads to a decrease in cellular ATP levels and can trigger a cascade of events culminating in apoptosis. The dissipation of the mitochondrial membrane potential is a key early event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, initiating a caspase cascade that results in the execution of apoptosis.
Quantitative Data Summary
The optimal working concentration of this compound is cell-type dependent and should be determined experimentally for each new model system. The following table summarizes known effective concentrations and provides a recommended starting range for optimization in cancer cell lines.
| Parameter | Organism/System | Concentration | Reference |
| Respiration Acceleration | Isolated Rat Liver Mitochondria | 250 nM | [1] |
| Growth Inhibition (MIC) | Bacillus subtilis | 2 µM | [2] |
| Recommended Starting Range for Cancer Cell Lines (IC50 determination) | Mammalian Cancer Cells | 0.1 µM - 10 µM | General guidance based on related compounds |
Experimental Protocols
Determination of Optimal Working Concentration (IC50) using a Cell Viability Assay (MTT Assay)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a common measure of its potency.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, and 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound (at a concentration around the determined IC50) and a vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
Protocol:
-
Cell Collection: Collect both adherent and floating cells from the treatment and control groups. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential.
Materials:
-
Cells cultured on a suitable plate for microscopy or a black-walled 96-well plate for plate reader analysis.
-
This compound
-
TMRE stock solution (e.g., 1 mM in DMSO)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization (e.g., 10 mM in DMSO).
-
Complete cell culture medium
-
Fluorescence microscope or a fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound at the desired concentrations for the desired time. Include a vehicle control and a positive control (e.g., 10 µM FCCP for 10-30 minutes).
-
TMRE Staining: Add TMRE to the culture medium to a final concentration of 50-100 nM.
-
Incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS or medium.
-
Imaging/Measurement:
-
Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission ~549/575 nm). A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Plate Reader: Read the fluorescence intensity using a plate reader (Excitation/Emission ~549/575 nm). A decrease in fluorescence intensity in the this compound treated wells compared to the control indicates a loss of mitochondrial membrane potential.
-
Troubleshooting
-
Low signal in MTT assay: Ensure adequate cell number and viability at the start of the experiment. Check the MTT solution for precipitation.
-
High background in apoptosis assay: Ensure gentle cell handling to minimize mechanical damage to the cell membrane. Optimize the washing steps.
-
No change in mitochondrial membrane potential: The concentration of this compound may be too low, or the incubation time may be too short. Perform a time-course and dose-response experiment. Ensure the TMRE dye is not expired and has been stored correctly.
Conclusion
This compound is a valuable tool for studying mitochondrial function and for investigating novel anti-cancer strategies. The protocols outlined in this document provide a framework for researchers to determine its optimal working concentration and to characterize its effects on key cellular processes. Due to the cell-type specific nature of its activity, careful optimization of the experimental conditions is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: SF-C5-Tpp in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF-C5-Tpp is a potent, mitochondria-targeted protonophoric uncoupler. It is a derivative of the highly active uncoupler SF6847, modified with a triphenylphosphonium (TPP) cation attached via a five-carbon linker. This TPP moiety facilitates the accumulation of the molecule within the mitochondria, driven by the negative membrane potential of the inner mitochondrial membrane. Inside the mitochondria, this compound acts as a proton shuttle, transporting protons from the intermembrane space back into the mitochondrial matrix, thereby dissipating the proton motive force. This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in respiration rate, a decrease in mitochondrial membrane potential, and a shift in cellular metabolism. These properties make this compound a valuable tool for investigating mitochondrial function and its role in various metabolic processes and disease states.
Mechanism of Action
This compound functions as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane. The triphenylphosphonium (TPP) cation targets the molecule to the mitochondrial matrix. Once there, the phenolic hydroxyl group of the SF6847 moiety can be deprotonated in the proton-poor matrix, picking up a proton from the proton-rich intermembrane space. This neutral form can then diffuse back across the inner membrane, releasing the proton into the matrix and dissipating the proton gradient. This process uncouples the electron transport chain from ATP synthesis, leading to an increased rate of oxygen consumption as the electron transport chain attempts to re-establish the proton gradient, and the dissipation of energy as heat.[1][2]
Applications in Metabolic Research
Mitochondria-targeted uncouplers like this compound are instrumental in studying a variety of metabolic phenomena and diseases.
-
Metabolic Diseases: The ability of mitochondrial uncouplers to increase energy expenditure has led to research into their therapeutic potential for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][3] By promoting futile respiration, these compounds can increase substrate oxidation and potentially reverse lipid accumulation in tissues like the liver.[1]
-
Neurodegenerative Diseases: Mild mitochondrial uncoupling has been suggested to be neuroprotective by reducing the production of reactive oxygen species (ROS), a key contributor to neuronal damage in diseases like Parkinson's and Alzheimer's.
-
Cancer Biology: Cancer cells often exhibit altered metabolism. Mitochondrial uncouplers can be used to probe the metabolic flexibility of cancer cells and have been investigated as potential anti-cancer agents. They can induce metabolic stress, leading to the activation of signaling pathways that can inhibit cancer cell proliferation.
-
Ischemia-Reperfusion Injury: Controlled mitochondrial uncoupling may offer protection against ischemia-reperfusion injury by reducing mitochondrial calcium overload and ROS production upon reperfusion.
Data Presentation
The following table summarizes the quantitative effects of this compound on the respiration of isolated rat liver mitochondria (RLM).
| Concentration of this compound | Effect on Basal Respiration Rate (State 2) | Effect on ADP-Stimulated Respiration Rate (State 3) | Effect on Respiration Rate after ADP Phosphorylation (State 4) |
| 250 nM | Pronounced acceleration | - | Pronounced acceleration |
Data is qualitative as presented in the source material, indicating a significant increase in respiration rates.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Mitochondrial Uncoupling by this compound
Caption: Mechanism of this compound-induced mitochondrial uncoupling and downstream signaling.
Experimental Workflow: Measuring Mitochondrial Respiration
Caption: Workflow for assessing the effect of this compound on mitochondrial respiration.
Experimental Protocols
Protocol 1: Assessment of this compound Effect on Respiration of Isolated Rat Liver Mitochondria
This protocol is based on methodologies described for studying the effects of this compound on isolated mitochondria.
1. Materials and Reagents:
-
Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.
-
Respiration Medium: 250 mM sucrose, 20 mM MOPS (pH 7.2), 2 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA.
-
Substrates and Inhibitors:
-
Succinate (sodium salt), 0.5 M stock in water.
-
Rotenone (B1679576), 2 mM stock in ethanol.
-
ADP, 10 mM stock in water, pH adjusted to 7.0.
-
This compound, stock solution in DMSO.
-
Oligomycin (B223565), 1 mg/mL stock in ethanol.
-
-
Equipment:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).
-
Refrigerated centrifuge.
-
Glass-Teflon homogenizer.
-
Spectrophotometer for protein quantification.
-
Bradford or BCA protein assay kit.
-
2. Isolation of Rat Liver Mitochondria:
-
Euthanize a rat according to approved animal welfare protocols.
-
Perfuse the liver with ice-cold isolation buffer to remove blood.
-
Excise the liver, mince it into small pieces, and wash with ice-cold isolation buffer.
-
Homogenize the liver tissue in 10 volumes of ice-cold isolation buffer using a loose-fitting Glass-Teflon homogenizer.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a clean centrifuge tube and centrifuge at 8,500 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer. Repeat the centrifugation step.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.
-
Determine the protein concentration using a Bradford or BCA assay.
3. Measurement of Mitochondrial Respiration:
-
Calibrate the oxygen electrode of the respirometer according to the manufacturer's instructions.
-
Add 2 mL of respiration medium to the respirometer chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Add isolated mitochondria to a final concentration of 0.5 mg protein/mL.
-
Add rotenone to a final concentration of 2 µM to inhibit Complex I.
-
Add succinate to a final concentration of 5 mM to initiate electron flow through Complex II (State 2 respiration). Record the basal oxygen consumption rate.
-
To measure State 3 respiration, add ADP to a final concentration of 100 µM. Record the stimulated oxygen consumption rate.
-
Once all the ADP has been converted to ATP, the respiration rate will decrease to State 4. Record this rate.
-
Add this compound at the desired concentration (e.g., 250 nM) and record the uncoupled respiration rate. A titration of this compound can be performed to determine the concentration-dependent effect.
-
(Optional) Add oligomycin (e.g., 1 µg/mL) to inhibit ATP synthase and measure the leak respiration.
4. Data Analysis:
-
Calculate the oxygen consumption rates (in nmol O2/min/mg protein) for each respiratory state.
-
Calculate the Respiratory Control Ratio (RCR) as the ratio of State 3 to State 4 respiration.
-
Analyze the effect of this compound on the different respiratory states.
Note: The specific concentrations of substrates, inhibitors, and this compound may need to be optimized for different experimental conditions and mitochondrial preparations.
References
- 1. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Noncoupled Mitochondrial Respiration as Therapeutic Approach for the Treatment of Metabolic Diseases: Focus on Transgenic Animal Models [mdpi.com]
Application Notes and Protocols for Studying Reactive Oxygen Species Production with SF-C5-Tpp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological processes. However, their overproduction is implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The primary source of cellular ROS is the mitochondrial electron transport chain (ETC). Consequently, the modulation of mitochondrial function presents a key therapeutic strategy for diseases associated with oxidative stress.
SF-C5-Tpp is a potent, mitochondria-targeted protonophoric uncoupler. It is a derivative of the highly active uncoupler 3,5-ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), appended with a triphenylphosphonium (TPP) cation via a five-carbon alkyl linker. The TPP cation facilitates the accumulation of the molecule within the mitochondria in response to the mitochondrial membrane potential. By transporting protons across the inner mitochondrial membrane, this compound dissipates the proton gradient, thereby uncoupling oxidative phosphorylation. This "mild uncoupling" can effectively reduce the mitochondrial membrane potential, a key driver of ROS production, making this compound a valuable tool for studying the role of mitochondrial ROS in various biological contexts.
These application notes provide a comprehensive guide to utilizing this compound for the investigation of mitochondrial ROS production, including its mechanism of action, protocols for ROS measurement, and relevant quantitative data.
Mechanism of Action
Mitochondrial ROS, primarily superoxide (B77818) (O₂⁻), are generated when electrons leak from the ETC and prematurely react with oxygen. A high mitochondrial membrane potential (ΔΨm) is a major contributor to this electron leakage, particularly at complexes I and III.
This compound acts as a protonophore, creating an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This process dissipates the proton motive force and leads to a controlled reduction in ΔΨm. By lowering the membrane potential, this compound reduces the thermodynamic driving force for reverse electron transport at complex I and decreases the lifetime of ubisemiquinone (B1233062) at complex III, both of which are major sites of superoxide production. This ultimately leads to a decrease in mitochondrial ROS generation.
Data Presentation
The following tables summarize the quantitative effects of this compound on mitochondrial function, which are foundational to its application in ROS studies. The data is derived from studies on isolated rat liver mitochondria (RLM).
Table 1: Effect of this compound on Mitochondrial Respiration [1]
| Concentration of this compound | Effect on Basal Respiration Rate (State 2) | Effect on ADP-Stimulated Respiration Rate (State 3) | Effect on Respiration Rate after ADP Phosphorylation (State 4) |
| 250 nM | Pronounced acceleration | - | Pronounced acceleration |
Note: Respiration rates are relative to control mitochondria. State 2 respiration is substrate-dependent, State 3 is initiated by the addition of ADP, and State 4 occurs after the phosphorylation of ADP to ATP.
Table 2: Effect of this compound on Mitochondrial Membrane Potential [2]
| Compound | Concentration | Effect on Mitochondrial Membrane Potential |
| This compound | 0.25 µM (successive additions) | Progressive decrease in membrane potential |
| This compound | 0.50 µM (subsequent additions) | Further decrease in membrane potential |
Note: The decrease in membrane potential was measured by changes in safranine O absorbance in isolated rat liver mitochondria.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Reducing Mitochondrial ROS
Caption: this compound reduces mitochondrial ROS by decreasing the membrane potential.
General Experimental Workflow for Measuring Mitochondrial ROS
Caption: Workflow for assessing mitochondrial ROS production using this compound.
Experimental Protocols
Important Preliminary Step: Dose-Response and Cytotoxicity Analysis
Before commencing ROS measurements, it is crucial to determine the optimal, non-toxic concentration range of this compound for your specific cell type. A concentration that provides "mild uncoupling" is desired, which reduces ROS without collapsing the mitochondrial membrane potential entirely and inducing cell death.
-
Determine Optimal Concentration: Perform a dose-response experiment by treating cells with a range of this compound concentrations (e.g., 50 nM to 5 µM). Measure mitochondrial membrane potential using a fluorescent probe like TMRM or JC-1. The ideal concentration will cause a noticeable decrease in membrane potential without completely depolarizing the mitochondria.
-
Assess Cytotoxicity: Treat cells with the same concentration range of this compound for the intended duration of your ROS experiment (e.g., 1-24 hours). Assess cell viability using a standard method such as an MTT assay, trypan blue exclusion, or a live/dead cell staining kit. Choose a concentration that results in minimal to no cytotoxicity.
Protocol 1: Measurement of Mitochondrial Superoxide in Live Cells using MitoSOX Red
This protocol is adapted for the use of this compound to assess its effect on mitochondrial superoxide production.
Materials:
-
This compound
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Cell culture medium
-
Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺ (HBSS/Ca/Mg)
-
Positive control (e.g., Antimycin A or Rotenone)
-
Negative control (e.g., vehicle - DMSO)
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Cell Preparation:
-
Seed cells in an appropriate culture vessel (e.g., 96-well plate for plate reader, glass-bottom dish for microscopy, or 6-well plate for flow cytometry) and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Prepare working solutions of this compound, positive control, and vehicle control in pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the treatment-containing medium.
-
Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C and 5% CO₂. This incubation time should be optimized.
-
-
Staining with MitoSOX Red:
-
Prepare a 5 µM working solution of MitoSOX Red in HBSS/Ca/Mg.
-
Remove the treatment medium and wash the cells once with pre-warmed HBSS/Ca/Mg.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with pre-warmed HBSS/Ca/Mg.
-
-
Data Acquisition:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation: ~510 nm, Emission: ~580 nm).
-
Flow Cytometry: Detach the cells using trypsin, neutralize, centrifuge, and resuspend in HBSS/Ca/Mg. Analyze the fluorescence in the appropriate channel (e.g., PE or PerCP).
-
Microplate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Protocol 2: Measurement of Hydrogen Peroxide Release from Isolated Mitochondria using Amplex® Red
This protocol is for measuring the rate of hydrogen peroxide (H₂O₂) release from isolated mitochondria treated with this compound.
Materials:
-
Isolated mitochondria
-
This compound
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD)
-
Respiration buffer (e.g., MiR05)
-
Respiratory substrates (e.g., pyruvate, malate, succinate)
-
Fluorometric microplate reader or spectrofluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of Amplex Red (e.g., 10 mM in DMSO) and HRP (e.g., 10 U/mL in respiration buffer).
-
Prepare a reaction mixture in respiration buffer containing Amplex Red (final concentration ~50 µM), HRP (final concentration ~1 U/mL), and SOD (final concentration ~25 U/mL). SOD is included to ensure all superoxide is converted to H₂O₂.
-
-
Assay Setup:
-
Aliquot the reaction mixture into the wells of a 96-well black plate or a fluorometer cuvette.
-
Add the respiratory substrates to energize the mitochondria.
-
Add the desired concentrations of this compound or vehicle control to the respective wells.
-
-
Measurement:
-
Add the isolated mitochondria (e.g., 25-50 µg of protein per well) to initiate the reaction.
-
Immediately begin recording the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) over time (e.g., every minute for 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of H₂O₂ to convert the rate of fluorescence increase (RFU/min) to the rate of H₂O₂ production (pmol/min/mg mitochondrial protein).
-
Compare the rates of H₂O₂ production between the different treatment groups.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mitochondrial ROS in cellular physiology and pathology. By selectively accumulating in mitochondria and inducing mild uncoupling, it allows for the controlled reduction of mitochondrial ROS production. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies. It is recommended that users optimize concentrations and incubation times for their specific experimental system to ensure robust and reproducible results.
References
In Vitro Applications of SF-C5-Tpp: A Mitochondria-Targeted Protonophoric Uncoupler
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF-C5-Tpp is a potent, mitochondria-targeted protonophoric uncoupler. It is a derivative of the highly effective uncoupler 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), conjugated to a triphenylphosphonium (TPP) cation via a pentamethylene linker. The TPP moiety facilitates the accumulation of the molecule within the mitochondria, driven by the mitochondrial membrane potential. As a protonophore, this compound transports protons across the inner mitochondrial membrane, dissipating the proton gradient and thereby uncoupling oxidative phosphorylation from ATP synthesis. This targeted disruption of mitochondrial function makes this compound a valuable tool for investigating cellular bioenergetics, mitochondrial involvement in disease, and as a potential therapeutic agent.
This document provides detailed application notes and protocols for a range of in vitro assays utilizing this compound.
Data Presentation
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vitro effects of this compound.
| Assay | Model System | Parameter | Value | Reference |
| Mitochondrial Respiration | Isolated Rat Liver Mitochondria | Effective Concentration for pronounced acceleration of respiration | 250 nM | [1] |
| Mitochondrial Membrane Potential | Isolated Rat Liver Mitochondria | Effective Concentration for decreasing membrane potential | Submicromolar concentrations | [2] |
| Mitochondrial Membrane Potential | MRC5-SV40 Fibroblast Cells | Concentration for initial reduction of membrane potential | 0.4 µM | [3] |
| Antibacterial Activity | Bacillus subtilis | Minimum Inhibitory Concentration (MIC) | 2 µM | [4] |
| Cell Viability | Fibroblast Cell Culture | Toxicity Profile | Low toxicity; slightly affected cell viability at concentrations causing mitochondrial depolarization | [5] |
Note: Further research is required to establish a comprehensive profile of this compound, including IC50 values in a broad range of cancer and non-cancerous cell lines.
Signaling Pathways and Mechanisms of Action
Mitochondrial Uncoupling and Bioenergetics
This compound acts as a proton shuttle across the inner mitochondrial membrane. This action dissipates the proton motive force that is essential for ATP synthesis by ATP synthase. The uncoupling of the electron transport chain from oxidative phosphorylation leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the reduced proton gradient. This mechanism is central to its effects on cellular metabolism.
Activation of AMPK Signaling Pathway
The decrease in ATP production and the corresponding increase in the AMP/ATP ratio caused by mitochondrial uncoupling is a metabolic stress signal that activates AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis. Its activation initiates a cascade of downstream signaling events aimed at restoring energy balance, including the inhibition of anabolic processes and the stimulation of catabolic pathways.
Experimental Protocols
Isolation of Rat Liver Mitochondria
This protocol is adapted from standard procedures for isolating functional mitochondria from rat liver tissue.
Materials:
-
Rat liver
-
Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA
-
Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4)
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Refrigerated centrifuge
-
Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)
Procedure:
-
Euthanize a rat according to approved animal welfare protocols.
-
Excise the liver and immediately place it in ice-cold Isolation Buffer I.
-
Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.
-
Transfer the minced tissue to a pre-chilled homogenizer with fresh, ice-cold Isolation Buffer I (approximately 10 mL per gram of tissue).
-
Homogenize the tissue with 5-10 gentle strokes to disrupt the cells without damaging the mitochondria.
-
Transfer the homogenate to centrifuge tubes and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and transfer it to fresh centrifuge tubes.
-
Centrifuge the supernatant at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in ice-cold Isolation Buffer II.
-
Repeat the centrifugation at 8,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay.
-
Store the isolated mitochondria on ice and use them for experiments within a few hours.
Measurement of Mitochondrial Oxygen Consumption
This protocol describes the measurement of oxygen consumption in isolated mitochondria, which is a key indicator of electron transport chain activity.
Materials:
-
Isolated rat liver mitochondria
-
Respiration Buffer: 250 mM sucrose, 20 mM MOPS (pH 7.2), 2 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA, 5 mM succinate, 2 µM rotenone.
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
ADP solution
-
Oxygen electrode system (e.g., Clark-type electrode or Seahorse XF Analyzer)
Procedure:
-
Set up the oxygen electrode system according to the manufacturer's instructions and equilibrate the chamber to the desired temperature (e.g., 30°C).
-
Add the Respiration Buffer to the chamber.
-
Add the isolated mitochondria to the chamber to a final concentration of approximately 0.5 mg protein/mL.
-
Allow the basal respiration rate (State 2) to stabilize.
-
Add a small volume of ADP (e.g., 100 µM final concentration) to induce State 3 respiration (active ATP synthesis).
-
Once the ADP is consumed and the respiration rate returns to a slower pace (State 4), add the desired concentration of this compound (e.g., 250 nM).
-
Monitor the change in oxygen consumption rate. An increase in the State 4 respiration rate indicates uncoupling.
-
As a positive control, a known uncoupler like FCCP or CCCP can be used.
Assessment of Mitochondrial Membrane Potential in Cultured Cells
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in mitochondrial membrane potential in live cells.
Materials:
-
Cultured cells (e.g., MRC5-SV40 fibroblasts)
-
Cell culture medium
-
TMRM stock solution
-
This compound stock solution
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format for fluorescence imaging or measurement (e.g., glass-bottom dishes or black-walled microplates).
-
Allow cells to adhere and grow to the desired confluency.
-
Prepare a working solution of TMRM in cell culture medium (e.g., 20-100 nM).
-
Incubate the cells with the TMRM solution for 30-60 minutes at 37°C.
-
Wash the cells with fresh, pre-warmed medium to remove excess dye.
-
Acquire baseline fluorescence images or readings.
-
Add this compound to the cells at the desired concentrations (e.g., starting from 0.4 µM).
-
Incubate for a defined period (e.g., 60 minutes).
-
Acquire fluorescence images or readings again. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
-
A known mitochondrial depolarizing agent like CCCP can be used as a positive control.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method to determine the antibacterial activity of a compound.
Materials:
-
Bacterial strain (e.g., Bacillus subtilis)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
This compound stock solution
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a serial dilution of this compound in the bacterial growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacteria.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Potential Applications and Future Directions
The unique properties of this compound make it a versatile tool for various in vitro research applications:
-
Cancer Research: The reliance of many cancer cells on mitochondrial metabolism suggests that targeted mitochondrial uncouplers like this compound could be explored as potential anticancer agents. Assays to investigate its effects on cancer cell viability (IC50 determination), apoptosis, and cell cycle progression are warranted.
-
Neurodegenerative Diseases: Mitochondrial dysfunction is implicated in the pathogenesis of several neurodegenerative disorders. This compound could be used in in vitro models of these diseases to study the role of mitochondrial bioenergetics and to assess potential neuroprotective effects.
-
Metabolic Disorders: As an activator of AMPK, this compound can be used to investigate metabolic pathways and the effects of mitochondrial uncoupling on glucose and lipid metabolism in relevant cell types.
-
Inflammation: The interplay between mitochondrial function and the inflammatory response is an active area of research. In vitro assays using immune cells could elucidate the potential anti-inflammatory effects of this compound.
Further studies are needed to fully characterize the in vitro and in vivo effects of this compound, including comprehensive toxicity profiling and elucidation of its detailed downstream signaling effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Di tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SF-C5-Tpp
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SF-C5-Tpp is a potent, mitochondria-targeted protonophoric uncoupler. It is a synthetic derivative of the highly potent uncoupler 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), featuring a triphenylphosphonium (TPP) cation attached via a pentamethylene linker.[1][2][3] The TPP moiety facilitates the accumulation of the molecule within the mitochondria due to the negative membrane potential of the inner mitochondrial membrane. As a protonophore, this compound transports protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling oxidative phosphorylation from ATP synthesis. This leads to an increase in oxygen consumption and a decrease in mitochondrial membrane potential.[1][2]
These characteristics make this compound a valuable tool for studying mitochondrial function and a potential therapeutic agent for conditions where mitochondrial uncoupling may be beneficial, such as in certain metabolic diseases and cancers.
Mechanism of Action
This compound acts as a proton shuttle across the inner mitochondrial membrane. The lipophilic TPP cation targets the molecule to the mitochondria. The phenolic hydroxyl group of the SF6847 moiety can be deprotonated in the mitochondrial intermembrane space, which has a higher proton concentration. The resulting anionic form can then traverse the inner mitochondrial membrane, driven by the membrane potential. In the mitochondrial matrix, which has a lower proton concentration, the molecule becomes protonated again, releasing a proton and completing the cycle. This uncoupling of the proton gradient from ATP synthase leads to an increase in the rate of electron transport chain activity and oxygen consumption, as the cell attempts to compensate for the reduced efficiency of ATP production.
Caption: Mechanism of this compound as a protonophoric uncoupler.
Quantitative Data
The following tables summarize the quantitative data available for this compound.
Table 1: Effect of this compound on Respiration of Isolated Rat Liver Mitochondria
| Concentration (nM) | Effect on Respiration Rate |
| 250 | Pronounced acceleration of respiration |
Table 2: Comparative Efficacy of this compound and Related Compounds on Mitochondrial Respiration
| Compound | Linker Length | Potency |
| SF-C4-Tpp | 4 | Less potent than this compound |
| This compound | 5 | Most potent of the series |
| SF-C10-Tpp | 10 | Less potent than this compound |
Table 3: Biological Activity of this compound
| Activity | Organism/Cell Type | Measurement | Value |
| Antibacterial | Bacillus subtilis | MIC | 2 µM |
Table 4: Physicochemical Properties of this compound
| Property | Condition | Value |
| pKa | Aqueous solution | 7.17 |
| pKa | In the presence of DPhPC liposomes | 7.16 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the published synthetic strategy involving a Knoevenagel condensation.
Caption: Synthetic workflow for this compound.
Materials:
-
4-(5′-bromopentanoyl)−2,6-di-tert-butylphenol
-
Malononitrile
-
Triphenylphosphine
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert gas (e.g., argon or nitrogen)
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Synthesis of SF-C5-Br intermediate: a. In a round-bottom flask under an inert atmosphere, dissolve 4-(5′-bromopentanoyl)−2,6-di-tert-butylphenol and a molar equivalent of malononitrile in an appropriate anhydrous solvent. b. Add a catalytic amount of a suitable base (e.g., piperidine (B6355638) or pyridine). c. Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica gel to obtain the SF-C5-Br intermediate.
-
Synthesis of this compound: a. Dissolve the purified SF-C5-Br intermediate in an anhydrous solvent in a round-bottom flask under an inert atmosphere. b. Add a molar equivalent of triphenylphosphine. c. Reflux the reaction mixture for several hours, monitoring by TLC. d. After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. e. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Note: Characterization of the final product should be performed using techniques such as 1H NMR, 13C NMR, 31P NMR, and mass spectrometry.
Protocol 2: Measurement of Mitochondrial Respiration
This protocol is adapted from methods for measuring oxygen consumption in isolated mitochondria.
Caption: Workflow for measuring mitochondrial respiration.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiration medium: 250 mM sucrose, 20 mM MOPS (pH 7.2), 2 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA.
-
Respiratory substrates: 5 mM succinate and 2 µM rotenone.
-
ADP solution
-
This compound stock solution (in a suitable solvent like DMSO)
Procedure:
-
Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Add 2 mL of pre-warmed (37°C) respiration medium to the respirometer chambers.
-
Add isolated mitochondria to a final concentration of 0.5 mg protein/mL.
-
Add the respiratory substrates (succinate and rotenone) to the chambers.
-
Allow the system to equilibrate and record the basal respiration rate (State 2).
-
Add a saturating amount of ADP (e.g., 100 µM) to induce State 3 respiration.
-
Once the added ADP is phosphorylated to ATP and the respiration rate returns to State 4, begin titrating with small aliquots of the this compound stock solution.
-
Record the oxygen consumption rate after each addition of this compound, allowing the rate to stabilize before the next addition.
-
Continue the titration until a maximal uncoupled respiration rate is achieved.
-
As a positive control, a known uncoupler like CCCP or DNP can be used.
Protocol 3: Assessment of Cytotoxicity
This protocol describes a general method for assessing the effect of this compound on cell viability using a colorimetric assay such as MTT or WST-1.
Materials:
-
Mammalian cell line of interest (e.g., fibroblasts, cancer cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT or WST-1 assay reagent
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent into a colored product.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Logical Relationships
Caption: Logical relationships of this compound properties and applications.
References
- 1. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Di tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: SF-C5-Tpp Solution for Mitochondrial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF-C5-Tpp is a mitochondria-targeted protonophoric uncoupler. The triphenylphosphonium (TPP) cation moiety facilitates the accumulation of the molecule within the mitochondria, driven by the mitochondrial membrane potential. Inside the mitochondria, the this compound molecule acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in oxygen consumption and a decrease in mitochondrial membrane potential. These characteristics make this compound a valuable tool for studying mitochondrial function and dysfunction in various physiological and pathological contexts.
Data Presentation
The following tables summarize the quantitative effects of this compound on mitochondrial function based on published experimental data.
Table 1: Effect of this compound on Mitochondrial Respiration
| Concentration (nM) | Basal Respiration Rate (Relative Units) | State 4 Respiration Rate (Relative Units) |
| 0 | Baseline | Baseline |
| 250 | Pronounced Acceleration | Pronounced Acceleration |
Data extracted from experiments on isolated rat liver mitochondria (RLM).[1]
Table 2: Effect of this compound on Mitochondrial Membrane Potential
| Compound | Concentration (µM) | Change in Safranine O Absorbance (Indicative of Membrane Potential) |
| This compound | 0.25 (successive additions) | Progressive decrease, indicating depolarization |
Data from experiments on isolated rat liver mitochondria (RLM) using the fluorescent probe Safranine O.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in mitochondrial assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Precaution: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound and DMSO.
-
Weighing: Accurately weigh a precise amount of this compound powder in a microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve a desired stock concentration (e.g., 10 mM). Vortex thoroughly until the powder is completely dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Note: The choice of DMSO as a solvent is based on its common use for dissolving similar mitochondria-targeting compounds.[3] The final concentration of DMSO in the experimental medium should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.
Protocol 2: Mitochondrial Respiration Assay
Objective: To measure the effect of this compound on the oxygen consumption rate of isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., rat liver mitochondria, RLM) at a known protein concentration (e.g., 0.5 mg protein/mL)
-
This compound stock solution
-
Respiration Buffer (see composition below)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Substrates and inhibitors (e.g., succinate, rotenone, ADP)
Respiration Buffer Composition:
-
MOPS: 20 mM (pH 7.2)
-
Sucrose: 250 mM
-
EGTA: 1 mM
-
MgCl₂: 2 mM
-
KH₂PO₄: 2 mM
Procedure:
-
Instrument Setup: Calibrate the respirometer according to the manufacturer's instructions.
-
Mitochondria Addition: Add the isolated mitochondria to the respirometer chamber containing pre-warmed respiration buffer.
-
Substrate Addition: Add the respiratory substrate (e.g., 5 mM succinate) and an inhibitor of Complex I (e.g., 2 µM rotenone) to energize the mitochondria.
-
State 2 Respiration: Record the basal oxygen consumption rate (State 2).
-
State 3 Respiration: Add a known amount of ADP (e.g., 100 µM) to induce ATP synthesis and measure the coupled respiration rate (State 3).
-
State 4 Respiration: After the added ADP is phosphorylated to ATP, the respiration rate will decrease to the State 4 level.
-
This compound Addition: Add the desired concentration of this compound to the chamber and record the change in oxygen consumption. A pronounced acceleration of respiration is expected.[1]
-
Data Analysis: Analyze the oxygen consumption traces to determine the effects of this compound on different respiratory states.
Protocol 3: Mitochondrial Membrane Potential Assay
Objective: To measure the effect of this compound on the mitochondrial membrane potential.
Materials:
-
Isolated mitochondria
-
This compound stock solution
-
Incubation buffer (similar to Respiration Buffer)
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Mitochondrial membrane potential-sensitive fluorescent dye (e.g., Safranine O)
-
Fluorometer or spectrophotometer
Procedure:
-
Mitochondria Incubation: Suspend the isolated mitochondria in the incubation buffer in a cuvette.
-
Dye Addition: Add the fluorescent dye (e.g., 15 µM Safranine O) to the mitochondrial suspension and allow it to equilibrate.
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Baseline Measurement: Record the baseline fluorescence or absorbance.
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This compound Addition: Add this compound in successive small aliquots (e.g., 0.25 µM) to the cuvette.[2]
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Continuous Monitoring: Continuously monitor the change in fluorescence or absorbance after each addition. A decrease in Safranine O absorbance is indicative of mitochondrial membrane depolarization.[2]
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Data Analysis: Plot the change in fluorescence or absorbance against the concentration of this compound to determine its effect on mitochondrial membrane potential.
Mandatory Visualizations
Caption: Experimental workflow for this compound preparation and mitochondrial analysis.
Caption: Mechanism of mitochondrial uncoupling by this compound.
References
- 1. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Uncoupling Proteins: Subtle Regulators of Cellular Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening potential mitochondria-targeting compounds from traditional Chinese medicines using a mitochondria-based centrifugal ultrafiltration/liquid chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Mitochondrial Function: The Use of SF-C5-Tpp in Seahorse XF Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), indicative of mitochondrial respiration and glycolysis, respectively.[1] This application note provides a detailed protocol for the use of SF-C5-Tpp, a novel mitochondria-targeted protonophoric uncoupler, in Seahorse XF assays. This compound's unique properties allow for the precise investigation of mitochondrial function and dysfunction.
This compound is a derivative of the highly potent uncoupler 3,5-ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), conjugated to a triphenylphosphonium (TPP) cation. This TPP moiety facilitates the compound's accumulation within the mitochondria, driven by the mitochondrial membrane potential.[2] As a protonophoric uncoupler, this compound transports protons across the inner mitochondrial membrane, dissipating the proton gradient and thereby uncoupling substrate oxidation from ATP synthesis. This leads to a maximal rate of electron transport and oxygen consumption, providing a valuable tool to probe the maximal respiratory capacity of cells. Studies on isolated rat liver mitochondria have shown that this compound can cause a pronounced acceleration of respiration at nanomolar concentrations.[3]
This document will guide users through the experimental design, execution, and data interpretation of Seahorse XF assays utilizing this compound to assess mitochondrial function, particularly in the context of the Seahorse XF Cell Mito Stress Test.
Key Applications
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Determination of Maximal Respiration: Use this compound as a potent and targeted alternative to conventional uncouplers like FCCP to measure the maximal oxygen consumption rate.
-
Assessment of Spare Respiratory Capacity: Quantify the cell's ability to respond to an energetic demand by challenging them with this compound.
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Toxicity Studies: Investigate the effects of compounds on mitochondrial function by observing changes in the cellular response to this compound.
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Drug Discovery: Screen for molecules that modulate mitochondrial activity and cellular bioenergetics.
Experimental Protocols
I. Cell and Reagent Preparation
A. Cell Culture and Seeding:
-
Culture cells of interest to ~80-90% confluency.
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.[4] For most adherent cell lines, this is typically between 1 x 10^4 and 8 x 10^4 cells per well.[4] Allow cells to adhere and form a monolayer overnight in a CO2 incubator at 37°C.
B. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Seahorse XF Assay Medium: On the day of the assay, prepare fresh assay medium. A common formulation is Seahorse XF DMEM Medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Warm the medium to 37°C before use.
-
Mito Stress Test Compounds: Prepare stock solutions of oligomycin, and rotenone/antimycin A as per the Agilent Seahorse XF Cell Mito Stress Test Kit user guide.
II. Seahorse XF Assay Protocol: Modified Mito Stress Test with this compound
This protocol replaces the standard FCCP injection with this compound to determine maximal respiration.
A. Sensor Cartridge Hydration (Day before the assay):
-
Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged.
-
Incubate overnight in a non-CO2 incubator at 37°C.
B. Assay Execution (Day of the assay):
-
Remove the cell culture medium from the Seahorse plate and wash once with 180 µL of pre-warmed Seahorse XF Assay Medium.
-
Add 180 µL of fresh, pre-warmed Seahorse XF Assay Medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
Compound Loading:
-
Prepare working solutions of the compounds in the assay medium at 10X the final desired concentration.
-
Port A: Oligomycin (e.g., final concentration 1.0 µM)
-
Port B: this compound (titration recommended, e.g., final concentrations of 50, 100, 250, 500 nM)
-
Port C: Rotenone/Antimycin A (e.g., final concentration 0.5 µM each)
-
Load 20 µL of the 10X working solutions into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.
-
Load the assay template in the software.
-
Calibrate the sensor cartridge.
-
After calibration, replace the utility plate with your cell plate and start the assay.
-
The assay will proceed with cycles of mixing, waiting, and measuring to establish a baseline OCR and ECAR, followed by the sequential injection of the loaded compounds.
-
Data Presentation
The following tables present illustrative data from a modified Seahorse XF Mito Stress Test using this compound on a generic cancer cell line. This data is intended to be representative of the expected results.
Table 1: Oxygen Consumption Rate (OCR) Data
| Measurement | OCR (pmol/min) - Control | OCR (pmol/min) - this compound (250 nM) |
| Basal | 150 ± 10 | 155 ± 12 |
| Oligomycin | 45 ± 5 | 50 ± 6 |
| This compound | 450 ± 30 | 460 ± 35 |
| Rot/AA | 20 ± 3 | 22 ± 4 |
Table 2: Extracellular Acidification Rate (ECAR) Data
| Measurement | ECAR (mpH/min) - Control | ECAR (mpH/min) - this compound (250 nM) |
| Basal | 30 ± 4 | 32 ± 5 |
| Oligomycin | 55 ± 6 | 58 ± 7 |
| This compound | 40 ± 5 | 42 ± 6 |
| Rot/AA | 25 ± 3 | 27 ± 4 |
Table 3: Calculated Mitochondrial Respiration Parameters
| Parameter | Control | This compound (250 nM) |
| Basal Respiration | 130 | 133 |
| ATP Production | 105 | 105 |
| Proton Leak | 25 | 28 |
| Maximal Respiration | 430 | 438 |
| Spare Respiratory Capacity | 300 | 305 |
| Non-Mitochondrial OCR | 20 | 22 |
Visualization of Concepts
Caption: Experimental workflow for a Seahorse XF assay using this compound.
Caption: Signaling pathway of this compound as a mitochondrial uncoupler.
Conclusion
This compound is a valuable tool for researchers investigating mitochondrial function. Its targeted action and high potency make it an excellent alternative to conventional uncouplers in Seahorse XF assays. The protocols and data presented here provide a framework for the successful implementation of this compound in your cellular metabolism research, enabling a more precise and detailed understanding of mitochondrial bioenergetics. As with any uncoupler, it is recommended to perform a titration to determine the optimal concentration for the specific cell type and experimental conditions.
References
Troubleshooting & Optimization
Troubleshooting SF-C5-Tpp experiments and inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SF-C5-Tpp, a mitochondria-targeted protonophoric uncoupler. The information is tailored for scientists in drug development and related fields to address common challenges and inconsistencies in experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with this compound can stem from several factors, ranging from experimental setup to the inherent properties of the compound. Here are the primary areas to investigate:
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Compound Stability and Handling: this compound, like many chemical compounds, can degrade over time or with improper storage. Ensure it is stored as recommended by the manufacturer, protected from light, and that stock solutions are not repeatedly freeze-thawed.
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Cellular System Variability: The effects of this compound can vary significantly between cell types, passage numbers, and even cell density. It is crucial to maintain consistent cell culture conditions.
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Off-Target Effects: The triphenylphosphonium (TPP) cation, responsible for mitochondrial targeting, can itself impact mitochondrial function, potentially inhibiting the electron transport chain or inducing a proton leak, especially at higher concentrations[1].
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Contamination: Even minute concentrations of other uncoupling agents can drastically alter results. Ensure thorough cleaning of all equipment, especially after using potent uncouplers like FCCP[1].
-
Assay-Specific Issues: The method used to measure mitochondrial function (e.g., membrane potential dyes, oxygen consumption assays) has its own set of potential artifacts and troubleshooting points.
Q2: I am observing a decrease in maximal respiration at higher concentrations of this compound. Is this expected?
Yes, this can be an expected, though often undesired, effect. While this compound is designed to uncouple oxidative phosphorylation, leading to an initial increase in oxygen consumption, higher concentrations can become inhibitory. This is a known phenomenon with some TPP-containing molecules, which can disrupt the function of mitochondrial membrane proteins, including the complexes of the respiratory chain[1][2]. It is crucial to perform a dose-response curve to determine the optimal concentration that provides maximal uncoupling without significant inhibition.
Q3: My results in intact cells differ from those in isolated mitochondria. Why is this?
This is a key consideration when working with mitochondria-targeted compounds. The cellular environment adds layers of complexity not present in isolated mitochondria preparations. Here are some reasons for discrepancies:
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Membrane Potentials: The uptake of this compound into mitochondria within a cell is driven by both the plasma membrane potential and the mitochondrial membrane potential[3][4]. Changes in either will affect the intracellular and intramitochondrial concentration of the compound.
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Cellular Metabolism: Intact cells have complex metabolic pathways that can influence mitochondrial function and the cellular response to uncoupling.
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Off-target effects on other organelles: While targeted to mitochondria, some off-target effects on other cellular components cannot be entirely ruled out and may be more pronounced in whole-cell systems. For instance, some uncouplers like FCCP have been shown to affect the plasma membrane potential[5][6][7].
Q4: How can I be sure that the effects I'm seeing are due to mitochondrial uncoupling and not off-target effects of the TPP cation?
This is a critical control for any experiment involving TPP-conjugated molecules. To distinguish between the uncoupling effect of the SF moiety and the potential side effects of the TPP cation, consider the following controls:
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Use a TPP-only control: Synthesize or obtain a TPP cation linked to an inert molecule of similar size and charge to this compound but lacking the uncoupling activity. This will help you assess the baseline effects of mitochondrial accumulation of the TPP cation itself.
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Compare with a classical uncoupler: Use a well-characterized uncoupler like FCCP or CCCP in parallel experiments. This will help you differentiate the specific effects of this compound from general uncoupling phenomena. Be aware that these classical uncouplers can also have their own off-target effects, such as altering plasma membrane potential[5][6][7].
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Perform a thorough dose-response analysis: Off-target effects of the TPP cation are often more pronounced at higher concentrations[1][2]. A careful dose-response study can help identify a concentration window where uncoupling is the predominant effect.
Data Presentation: Quantitative Parameters for this compound Experiments
The optimal concentrations and expected outcomes of this compound experiments can vary based on the experimental system. The following tables provide a summary of reported quantitative data to guide your experimental design.
Table 1: Effect of this compound on Isolated Rat Liver Mitochondria (RLM)
| Parameter | This compound Concentration | Observation | Reference |
| Respiration Rate | 250 nM | Pronounced acceleration of respiration | [8] |
| Membrane Potential | 0.25 µM (successive additions) | Stepwise decrease in membrane potential | [9] |
| Maximal Respiration | Varies | Compared to 40 µM DNP for maximal rate | [8] |
Table 2: General Concentration Ranges for TPP-based Compounds and Uncouplers in Cellular Assays
| Compound Type | Typical Concentration Range | Potential Issues at Higher Concentrations |
| TPP-conjugated molecules | 100 nM - 10 µM | Inhibition of respiratory chain, cytotoxicity |
| FCCP / CCCP | 100 nM - 5 µM | Plasma membrane depolarization, cytotoxicity |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines the general steps for assessing the effect of this compound on mitochondrial respiration in cultured cells.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium: The day of the assay, replace the culture medium with pre-warmed XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine). Equilibrate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock in XF assay medium to the desired final concentrations for injection. Also prepare solutions for other compounds in the mitochondrial stress test (e.g., oligomycin, FCCP as a control uncoupler, and rotenone/antimycin A).
-
Seahorse XF Analyzer Setup: Hydrate the sensor cartridge overnight. Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and initiate the protocol. A typical protocol involves measuring the basal oxygen consumption rate (OCR), followed by sequential injections of:
-
This compound or control vehicle.
-
Oligomycin (to inhibit ATP synthase and measure proton leak).
-
A maximal concentration of an uncoupler like FCCP (to determine maximal respiratory capacity).
-
Rotenone and antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration).
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the changes in basal respiration, proton leak, and maximal respiration in response to this compound.
Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRM
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential.
-
Cell Preparation: Seed cells on a glass-bottom dish or multi-well plate suitable for fluorescence microscopy or plate reader analysis.
-
Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 25-100 nM) in a suitable buffer or medium for 30-60 minutes at 37°C. It is crucial to use a non-quenching mode to ensure that a decrease in fluorescence corresponds to a decrease in membrane potential.
-
Baseline Measurement: Acquire baseline fluorescence readings using a fluorescence microscope or plate reader with appropriate filter sets (e.g., excitation ~548 nm, emission ~573 nm).
-
Compound Addition: Add this compound at the desired final concentration and monitor the change in TMRM fluorescence over time.
-
Positive Control: As a positive control for mitochondrial depolarization, add a known uncoupler like FCCP (e.g., 1-5 µM) at the end of the experiment to induce a maximal decrease in TMRM fluorescence.
-
Data Analysis: Quantify the change in TMRM fluorescence intensity in response to this compound relative to the baseline and the FCCP-induced depolarization.
Visualizations
Caption: Mechanism of this compound induced mitochondrial uncoupling.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FCCP depolarizes plasma membrane potential by activating proton and Na+ currents in bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.sahmri.org.au [research.sahmri.org.au]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SF-C5-Tpp Concentration for Specific Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize SF-C5-Tpp in their experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on the effects of this compound on various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, mitochondria-targeted protonophoric uncoupler. It consists of a highly active uncoupling moiety (SF6847) linked to a triphenylphosphonium (TPP) cation via a five-carbon alkyl chain. The positively charged TPP group facilitates the compound's accumulation within the negatively charged mitochondrial matrix. Once inside the mitochondria, this compound disrupts the proton gradient across the inner mitochondrial membrane, uncoupling oxidative phosphorylation from ATP synthesis. This leads to a decrease in mitochondrial membrane potential, an increase in oxygen consumption, and the induction of cellular stress pathways.
Q2: What is the optimal concentration of this compound to use for my cell line?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your particular study. As a starting point, concentrations ranging from 0.1 µM to 10 µM have been shown to be effective in various cancer cell lines for similar TPP-conjugated compounds. For isolated mitochondria, concentrations as low as 250 nM have been shown to be effective.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. It is recommended to dissolve it in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
Q4: What are the expected downstream effects of treating cells with this compound?
A4: Treatment with this compound is expected to induce a cascade of cellular events stemming from mitochondrial dysfunction. These include:
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Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to an increase in the production of superoxide (B77818) and other reactive oxygen species.
-
Induction of Apoptosis: The cellular stress caused by mitochondrial uncoupling can trigger programmed cell death (apoptosis), often through the intrinsic (mitochondrial) pathway. This involves the release of cytochrome c from the mitochondria and the activation of caspases.
-
Changes in Cellular Metabolism: Cells may shift their metabolism towards glycolysis to compensate for the loss of ATP production from oxidative phosphorylation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Culture Medium | The concentration of this compound is too high, or the final DMSO concentration is excessive. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%). Prepare fresh dilutions from the stock solution for each experiment. If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cell line. |
| High Cytotoxicity in Control Cells | The cell line is particularly sensitive to the compound or the solvent. | Perform a dose-response curve to determine a non-toxic concentration range for your control experiments. Reduce the incubation time. Ensure the solvent concentration is minimal and run a solvent-only control. |
| Inconsistent or Non-reproducible Results | Inconsistent cell density at the time of treatment. Variability in compound preparation. Contamination of cell cultures. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase. Prepare fresh working solutions of this compound for each experiment from a reliable stock. Regularly check cell cultures for any signs of contamination. |
| No Observable Effect | The concentration of this compound is too low. The incubation time is too short. The cell line is resistant to the compound's effects. | Perform a dose-response experiment with a wider range of concentrations. Increase the incubation time. Consider using a different cell line or investigating potential resistance mechanisms. |
| Difficulty in Measuring Mitochondrial Membrane Potential | Issues with the fluorescent dye (e.g., JC-1, TMRE). Instrument settings are not optimal. | Ensure the fluorescent dye is stored correctly and not expired. Optimize dye concentration and incubation time for your specific cell line. Calibrate the flow cytometer or fluorescence microscope settings appropriately. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of TPP-derivatives, similar in mechanism to this compound, on various cancer cell lines. It is important to note that these are representative values and the optimal concentration for this compound should be determined empirically for each specific cell line and experimental condition.
| Compound Type | Cell Line | Assay | IC50 Value (µM) |
| TPP-derivative | PC-3 (Prostate Cancer) | Cytotoxicity Assay | 0.2 - 0.3 |
| TPP-derivative | A375 (Melanoma) | JC-1 Assay | Significant decrease in membrane potential at 0.5 - 2.0 |
| TPP-derivative | Various Cancer Cell Lines | Cytotoxicity Assay | 0.1 - 7.3 |
| This compound | Bacillus subtilis | MIC Assay | 2 |
Detailed Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a specific cell line.
Materials:
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Target cell line
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Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
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Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 0.1, 0.5, 1, 2.5, 5, and 10 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Measurement of Mitochondrial Membrane Potential using JC-1
This protocol describes how to measure changes in mitochondrial membrane potential in response to this compound treatment.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
JC-1 dye
-
6-well cell culture plates
-
Flow cytometer or fluorescence microscope
-
PBS
Procedure:
-
Seed cells into a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time.
-
After treatment, harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cells in complete medium and add JC-1 dye to a final concentration of 1-5 µM.
-
Incubate the cells with JC-1 for 15-30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess dye.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells using a flow cytometer or visualize them under a fluorescence microscope. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Visualizations
SF-C5-Tpp stability and proper storage conditions
This technical support center provides guidance on the stability and proper storage of SF-C5-Tpp to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | To minimize thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation. |
| Light | Protected from light (amber vial) | To prevent photo-degradation. |
| Moisture | Desiccated environment | To prevent hydrolysis. |
Q2: How should I prepare and store solutions of this compound?
A: It is advisable to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as DMSO or ethanol. For immediate use, solutions can typically be handled on the bench. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.
Q3: What is the expected stability of this compound in aqueous solutions?
A: The stability of this compound in aqueous media has not been extensively reported. However, molecules with similar functional groups can be susceptible to hydrolysis over time, especially at non-neutral pH. It is recommended to prepare fresh aqueous working solutions for each experiment from a frozen stock in an organic solvent.
Q4: Are there any known incompatibilities for this compound?
A: Specific incompatibility data is not available. However, as a general precaution, avoid strong oxidizing agents, strong acids, and strong bases. The triphenylphosphonium moiety is generally stable, but the linker and the active part of the molecule may be more susceptible to chemical reactions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Aliquot and store at -80°C. Avoid multiple freeze-thaw cycles. |
| Improper storage of solid compound. | Ensure the solid compound is stored at -20°C or lower, protected from light and moisture. | |
| Loss of compound activity | Hydrolysis in aqueous buffer. | Prepare working solutions in aqueous buffer immediately before the experiment. Minimize the time the compound spends in aqueous solution. |
| Adsorption to plasticware. | Consider using low-adhesion microplates or glassware for sensitive assays. | |
| Precipitation of the compound in aqueous buffer | Low solubility in the final buffer. | Optimize the final concentration of the organic solvent (e.g., DMSO) in your assay buffer, ensuring it does not exceed a concentration that affects the biological system. Sonication may help to dissolve the compound. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Visualizations
Technical Support Center: SF-C5-TPP & Oxygen Consumption Rate (OCR) Analysis
Welcome to the technical support resource for SF-C5-TPP. This guide is designed for researchers, scientists, and drug development professionals using our novel mitochondrial superoxide (B77818) probe in conjunction with oxygen consumption rate (OCR) measurements. Here you will find troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data interpretation guides to help you achieve robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly sensitive, ratiometric fluorescent probe designed for the real-time detection of superoxide (O₂•⁻) within the mitochondrial matrix of living cells. The molecule consists of two key components:
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Triphenylphosphonium (TPP): A lipophilic cation that actively targets the probe to the mitochondria, driven by the mitochondrial membrane potential.
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SF-C5 Core: A proprietary fluorescent reporter that undergoes a spectral shift upon selective oxidation by superoxide. This ratiometric capability allows for a more accurate quantification of superoxide production, as it minimizes artifacts arising from variations in probe loading, mitochondrial mass, or cell number.[1][2]
Q2: How does the this compound signal relate to Oxygen Consumption Rate (OCR)?
A2: OCR is a primary indicator of mitochondrial respiratory activity, specifically the function of the electron transport chain (ETC).[3] Superoxide is a reactive oxygen species (ROS) that is primarily generated as a natural byproduct of electron transport, particularly at Complex I and Complex III. The relationship is nuanced:
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Coupled Respiration: An increase in OCR (e.g., due to higher energy demand) can lead to a proportional increase in superoxide "leak" from the ETC, resulting in a higher this compound signal.
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Mitochondrial Dysfunction: Conversely, inhibition or damage to ETC complexes (e.g., by toxins or disease) can decrease OCR while simultaneously causing a significant increase in superoxide production due to electron back-up. Therefore, measuring both parameters provides a more complete picture of mitochondrial health than either measurement alone.
Q3: What are the essential experimental controls when using this compound with OCR measurements?
A3: To ensure data integrity, the following controls are highly recommended:
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No-Cell Control: Wells containing only media and the this compound probe to determine background fluorescence.
-
No-Probe Control: Cells that are not loaded with this compound to check for autofluorescence.
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Positive Control (Pro-oxidant): Treat cells with a known inducer of mitochondrial superoxide, such as Antimycin A or Rotenone, to confirm the probe is responsive in your system.
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Negative Control (Antioxidant): Treat cells with a mitochondria-targeted antioxidant (e.g., MitoTEMPO) prior to adding a pro-oxidant to demonstrate the specificity of the this compound signal.[1]
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Instrument Control: For plate-based OCR assays, it is crucial to subtract the rate of oxygen consumption that is insensitive to respiratory chain inhibitors (e.g., after adding Rotenone and Antimycin A).[4]
Troubleshooting Guide
This guide addresses common issues encountered when interpreting combined this compound and OCR data.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High this compound Signal, Low OCR | 1. ETC Inhibition: A compound or condition is inhibiting an ETC complex (e.g., Complex I or III), reducing oxygen consumption but increasing electron leak and superoxide formation. 2. Substrate Limitation: Lack of sufficient respiratory substrates can lower OCR, while the remaining ETC activity may still produce ROS. | 1. This is a valid biological result indicating mitochondrial dysfunction. Confirm by testing specific ETC complex activities. 2. Ensure the assay medium contains adequate substrates like glucose, pyruvate, and glutamine. |
| Low this compound Signal, Low OCR | 1. General Cytotoxicity: The treatment is broadly toxic, leading to cell death and a shutdown of all metabolic activity. 2. Over-uncoupling: An excessive concentration of an uncoupling agent (like FCCP) has collapsed the mitochondrial membrane potential, inhibiting both respiration and TPP-probe uptake. | 1. Perform a cell viability assay (e.g., Trypan Blue, Live/Dead stain) in parallel. 2. Perform a titration of the uncoupling agent to find the optimal concentration that elicits maximal respiration without causing toxicity. |
| High this compound Signal, High OCR | 1. Increased Metabolic Demand: Cells are in a state of high metabolic activity, leading to elevated respiration and a corresponding increase in superoxide byproduct formation. 2. Mild Uncoupling: A low level of uncoupling can increase OCR as the ETC works to maintain membrane potential, which can also increase ROS production. | 1. This is an expected outcome for metabolically stimulated cells. 2. This suggests a potential bioenergetic inefficiency. Further investigation into proton leak or uncoupling protein expression may be warranted. |
| No Change in this compound Signal, but OCR Changes | 1. Efficient Antioxidant System: The cell's endogenous antioxidant systems (e.g., SOD2) are effectively neutralizing the superoxide produced, preventing it from reacting with the probe. 2. Change in ATP Demand: OCR changes may be driven by fluctuations in ATP turnover (e.g., after adding oligomycin), which may not proportionally affect superoxide leak. | 1. Consider inhibiting superoxide dismutase (SOD) to test this hypothesis, though this is an aggressive intervention. 2. This is a common and valid result. Correlate the OCR changes with the specific inhibitors used in the mitochondrial stress test. |
| High Background Fluorescence | 1. Probe Oxidation: The this compound probe may have been oxidized by exposure to light or air before being added to the cells. 2. Media Autofluorescence: Certain components in the cell culture media (e.g., phenol (B47542) red, riboflavin) can contribute to background signal. | 1. Protect the probe from light and prepare solutions fresh. Store aliquots at -20°C or -80°C. 2. Use a fluorescence-free assay medium for the duration of the experiment. Run a "media-only" blank. |
Logical Troubleshooting Flowchart
This diagram outlines a decision-making process for unexpected results.
References
- 1. Quantitative optical measurement of mitochondrial superoxide dynamics in pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of mitochondria-generated reactive oxygen species in cells using multiple probes and methods: Potentials, pitfalls, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid when using SF-C5-Tpp
Technical Support Center: SF-C5-Tpp
Welcome to the technical support center for this compound, a novel inhibitor of the Thiopurine Phosphatase (Tpp) signaling pathway. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist you in your research and drug development experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling and use of this compound.
Question 1: I am observing low potency (high IC50 value) of this compound in my cellular assays. What could be the cause?
Answer: Several factors can contribute to reduced potency. Here are some common causes and troubleshooting steps:
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Compound Solubility: this compound has limited aqueous solubility. Ensure that your stock solution is fully dissolved and that the final concentration in your assay medium does not exceed its solubility limit, which can lead to precipitation. We recommend preparing stock solutions in 100% DMSO and not exceeding a final DMSO concentration of 0.5% in your cell culture medium.
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Cell Permeability: While designed for cell permeability, different cell lines can exhibit varying uptake efficiencies. Consider performing a cellular uptake assay to confirm intracellular accumulation of this compound in your specific cell model.
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Protein Binding: The presence of high concentrations of serum proteins (like albumin) in your culture medium can lead to extensive protein binding of this compound, reducing the free concentration available to interact with its target. Consider reducing the serum percentage in your assay medium or using a serum-free formulation if your cell line can tolerate it.
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Target Expression Levels: Confirm the expression level of the Tpp target protein in your cell line. Cells with low or no expression of Tpp will naturally be less sensitive to this compound.
Question 2: I am seeing significant off-target effects or cellular toxicity at concentrations where I don't expect to see them. What should I do?
Answer: Off-target effects and unexpected toxicity can be addressed by the following:
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Purity of the Compound: Verify the purity of your this compound lot. Impurities from synthesis can sometimes have their own biological activities.
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Vehicle Control: Ensure you are using an appropriate vehicle control (e.g., 0.5% DMSO in medium) to distinguish the effects of the compound from the effects of the solvent.
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Dose-Response Curve: Perform a full dose-response experiment to identify a therapeutic window where you observe target inhibition without significant toxicity.
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Counter-Screening: If you suspect off-target effects, consider counter-screening against other related kinases or performing a broader kinase panel screen to identify potential unintended targets.
Table 1: In Vitro Potency of this compound Across Different Cell Lines
| Cell Line | Target Tpp Expression (Relative Units) | IC50 (nM) with 10% FBS | IC50 (nM) with 2% FBS |
| HT-29 | 1.2 | 150 | 75 |
| A549 | 0.8 | 320 | 180 |
| MCF-7 | 0.3 | > 1000 | 850 |
| HEK293 | 0.1 | > 2000 | > 2000 |
Experimental Protocols
Protocol 1: In Vitro Tpp Kinase Assay
This protocol describes a biochemical assay to measure the inhibitory activity of this compound on recombinant Tpp protein.
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Reagents:
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Recombinant human Tpp protein
-
ATP
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Tpp-specific peptide substrate
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Kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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This compound (serial dilutions in DMSO)
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ADP-Glo™ Kinase Assay kit
-
-
Procedure:
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Prepare a reaction mixture containing kinase assay buffer, Tpp protein, and the peptide substrate.
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Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture in a 384-well plate.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at room temperature for 1 hour.
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Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's instructions.
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Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell Viability Assay
This protocol details a method to assess the effect of this compound on the viability of cancer cell lines.
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Reagents:
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Cancer cell line of interest (e.g., HT-29)
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Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (stock solution in DMSO)
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CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the cell plate with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
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Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
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Measure luminescence using a plate reader.
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Normalize the results to the vehicle-treated cells and calculate the GI50 (concentration for 50% growth inhibition).
-
Diagrams
Technical Support Center: Adjusting SF-C5-Tpp Dosage for In Vivo Studies
This technical support center provides guidance for researchers using SF-C5-Tpp in in vivo studies. The following frequently asked questions (FAQs) and troubleshooting guides will help you design and execute your experiments effectively, from initial dose-finding to addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel compound characterized as a mitochondria-targeted protonophoric uncoupler. Its mechanism of action involves the transport of protons across the inner mitochondrial membrane, dissipating the proton gradient that is normally used to produce ATP. This uncoupling of oxidative phosphorylation leads to an increase in oxygen consumption and can induce a metabolic shift in cells. The triphenylphosphonium (TPP) cation moiety facilitates its accumulation within the mitochondria due to the negative membrane potential of this organelle.
Q2: I have promising in vitro data for this compound. How do I begin planning my in vivo studies?
A2: Transitioning from in vitro to in vivo studies requires a systematic approach to ensure animal welfare and the generation of robust data. The initial steps should focus on determining a safe and effective dose range. We recommend the following sequence of studies:
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Maximum Tolerated Dose (MTD) Study: This is a critical first step to identify the highest dose that can be administered without causing unacceptable toxicity.
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Dose-Ranging Efficacy Study: Once a safe dose range is established, this study aims to identify the dose(s) that produce the desired therapeutic effect.
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Preliminary Pharmacokinetic (PK) Study: This study provides insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model, which can help in optimizing the dosing schedule.
Q3: How can I estimate a starting dose for my first in vivo experiment with this compound?
A3: Estimating a starting dose for a novel compound without prior in vivo data can be challenging. A common approach is to start with a dose that is a fraction of the in vitro IC50 or EC50, after converting it to an in vivo equivalent. However, this is a rough estimate. A more rigorous approach is to perform a dose escalation study, starting with a very low, non-toxic dose and gradually increasing it in different cohorts of animals until signs of toxicity are observed. For this compound, given its potent in vitro activity at nanomolar concentrations, a conservative starting dose in the low microgram per kilogram range would be a prudent starting point for an MTD study.
Troubleshooting Guides
Q1: My animals are showing signs of acute toxicity (e.g., weight loss, lethargy, ruffled fur) shortly after administration of this compound. What should I do?
A1: These are indicators that the administered dose may be too high.
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Immediate Action: Cease administration of the compound to the affected cohort. Provide supportive care as per your institution's animal care guidelines.
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Next Steps:
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Reduce the dose for subsequent cohorts by at least 50%.
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Consider a different formulation or route of administration that might reduce peak plasma concentrations.
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Review your MTD study data to ensure you are dosing below the identified toxic threshold.
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Q2: I am not observing the expected therapeutic effect in my in vivo model, even at doses approaching the MTD. What are the possible reasons?
A2: A lack of efficacy can stem from several factors:
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Pharmacokinetics: The compound may have poor bioavailability, rapid metabolism, or may not be reaching the target tissue in sufficient concentrations. A preliminary PK study is essential to investigate this.
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Dosing Schedule: The dosing frequency may be insufficient to maintain a therapeutic concentration. Consider more frequent administration or a continuous delivery method if supported by PK data.
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Model System: The chosen animal model may not be appropriate for evaluating the therapeutic effect of this compound.
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Compound Stability: Ensure the compound is stable in the formulation used for administration.
Q3: this compound has poor solubility in aqueous solutions. How can I formulate it for in vivo administration?
A3: Formulating poorly soluble compounds for in vivo studies is a common challenge. Here are some strategies:
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Co-solvents: Use a mixture of biocompatible solvents. A common combination is DMSO, PEG400, and saline. It is crucial to keep the final concentration of DMSO low (typically <10%) to minimize toxicity.
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Surfactants: Incorporating a small amount of a biocompatible surfactant like Tween® 80 or Cremophor® EL can improve solubility.
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Cyclodextrins: Encapsulating the compound in a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance its aqueous solubility.
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Pilot Tolerability Study: Before initiating a large-scale experiment, it is essential to conduct a small pilot study to ensure the chosen vehicle is well-tolerated by the animals.
Data Presentation
The following tables provide examples of how to structure and present data from initial in vivo studies with this compound.
Table 1: Hypothetical Results of a Maximum Tolerated Dose (MTD) Study in Mice
| Dose Group (mg/kg) | Administration Route | Number of Animals | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality (%) |
| Vehicle Control | Intravenous (i.v.) | 5 | +2.5 | None observed | 0 |
| 1 | Intravenous (i.v.) | 5 | +1.8 | None observed | 0 |
| 5 | Intravenous (i.v.) | 5 | -3.2 | Mild lethargy in 2/5 animals | 0 |
| 10 | Intravenous (i.v.) | 5 | -8.7 | Moderate lethargy, ruffled fur in 4/5 animals | 20 |
| 20 | Intravenous (i.v.) | 5 | -15.4 | Severe lethargy, hunched posture in 5/5 animals | 60 |
Table 2: Hypothetical Dose-Response Data for this compound in a Tumor Xenograft Model
| Dose Group (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, i.v. | 1520 ± 180 | - | +3.1 |
| 1 | Daily, i.v. | 1150 ± 150 | 24.3 | +1.5 |
| 2.5 | Daily, i.v. | 780 ± 120 | 48.7 | -1.2 |
| 5 | Daily, i.v. | 450 ± 90 | 70.4 | -4.5 |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (i.v.) - 2 mg/kg | Oral (p.o.) - 10 mg/kg |
| Cmax (ng/mL) | 1250 | 150 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (0-t) (ng*h/mL) | 1875 | 620 |
| Half-life (t½) (h) | 2.5 | 3.1 |
| Bioavailability (%) | - | 6.6 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
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Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.
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Animal Model: C57BL/6 mice, 8-10 weeks old.
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Methodology:
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Divide animals into cohorts of 5 mice each (one vehicle control group and several dose-escalation groups).
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Prepare this compound in a suitable vehicle.
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Administer a single dose of this compound via the intended route of administration (e.g., intravenous injection). Start with a low dose (e.g., 0.5 mg/kg) and escalate in subsequent cohorts (e.g., 1, 2.5, 5, 10, 20 mg/kg).
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Monitor animals daily for 14 days for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
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The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.
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Protocol 2: Dose-Ranging Efficacy Study
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Objective: To evaluate the anti-tumor efficacy of different doses of this compound in a tumor xenograft model.
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Animal Model: Nude mice bearing subcutaneous tumors (e.g., A549 lung cancer cells).
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Methodology:
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Implant tumor cells subcutaneously into the flank of each mouse.
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When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control and 3-4 dose levels of this compound below the MTD).
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Administer this compound or vehicle according to the desired schedule (e.g., daily for 21 days).
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Measure tumor volume and body weight 2-3 times per week.
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At the end of the study, euthanize the animals and collect tumors for further analysis.
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Protocol 3: Preliminary Pharmacokinetic (PK) Study
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Objective: To determine the basic pharmacokinetic profile of this compound.
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Animal Model: Sprague-Dawley rats with jugular vein cannulation.
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Methodology:
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Administer a single dose of this compound either intravenously (e.g., 2 mg/kg) or orally (e.g., 10 mg/kg).
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Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the jugular vein cannula.
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Process blood samples to obtain plasma and store at -80°C until analysis.
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Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
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Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
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Mandatory Visualizations
Caption: Mechanism of mitochondrial uncoupling by this compound.
Caption: Workflow for in vivo dose determination of a novel compound.
SF-C5-Tpp solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with SF-C5-Tpp and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a mitochondria-targeted protonophoric uncoupler. Its lipophilic triphenylphosphonium (TPP) cation allows it to accumulate in the mitochondria, driven by the negative mitochondrial membrane potential. Once in the inner mitochondrial membrane, it acts as a protonophore, transporting protons from the intermembrane space into the mitochondrial matrix. This process dissipates the proton gradient, uncoupling oxidative phosphorylation from ATP synthesis.[1][2][3]
Q2: In which solvents is this compound generally soluble?
A2: Based on the properties of triphenylphosphonium (TPP) compounds, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane.[4] It is also likely to have some solubility in ethanol (B145695). It is expected to have low solubility in aqueous solutions and non-polar solvents like hexanes.
Q3: What is the recommended solvent for preparing a stock solution?
A3: For most biological experiments, high-quality, anhydrous DMSO is the recommended solvent for preparing a concentrated stock solution of this compound. DMSO is a strong organic solvent capable of dissolving a wide array of organic compounds and is miscible with water and most organic liquids.[5]
Q4: How should I store the this compound solid compound and its stock solution?
A4: The solid compound should be stored in a cool, dry place, protected from light. Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a step-by-step approach to resolving common solubility problems encountered during the preparation of this compound solutions.
Problem: Precipitate is observed in the stock solution upon storage.
-
Possible Cause 1: The storage temperature is not low enough, or the solution has undergone multiple freeze-thaw cycles.
-
Solution: Store the stock solution at -80°C in small aliquots to be used for individual experiments.
-
-
Possible Cause 2: The concentration of the stock solution is too high and exceeds the solubility limit of the solvent at the storage temperature.
-
Solution: Prepare a new stock solution at a lower concentration. See the solubility data table below for guidance.
-
Problem: The this compound powder is not dissolving completely in the chosen solvent.
-
Solution Workflow:
Troubleshooting workflow for dissolving this compound.
Problem: Precipitation occurs when the DMSO stock solution is diluted into an aqueous buffer for the experiment.
-
Possible Cause: The final concentration of this compound in the aqueous buffer is too high, or the percentage of DMSO in the final solution is too low to maintain solubility.
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Solution 1: Increase the final concentration of DMSO in the aqueous solution. However, be mindful that high concentrations of DMSO can affect cellular experiments. It is recommended to keep the final DMSO concentration below 0.5%.
-
Solution 2: Decrease the final working concentration of this compound.
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Solution 3: Prepare an intermediate dilution in a co-solvent like ethanol before the final dilution in the aqueous buffer.
-
Data Presentation
Table 1: Representative Solubility of Triphenylphosphonium (TPP) Compounds in Common Solvents
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for stock solutions. |
| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solutions. |
| Dichloromethane | Soluble | Primarily for non-biological applications.[6] |
| Ethanol | Moderately Soluble | Can be used as a co-solvent.[7][8] |
| Water | Low / Insoluble | TPP compounds are generally lipophilic. |
| Toluene | Soluble | For non-biological applications. |
| Hexanes | Insoluble |
Note: This table provides expected solubility based on the general characteristics of TPP compounds. Empirical determination of this compound solubility is recommended.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
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Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
-
-
Procedure:
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Weigh out the required amount of this compound solid in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
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Vortex the tube vigorously for 2-3 minutes until the solid is completely dissolved.
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If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
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Gentle warming to 37°C can also be applied if necessary.
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Once fully dissolved, aliquot the stock solution into single-use volumes.
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Store the aliquots at -20°C or -80°C, protected from light.
-
Mandatory Visualizations
References
- 1. escholarship.org [escholarship.org]
- 2. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2005097812A1 - Phosphonium salts derivatives and their use as solubility controlling auxiliaries - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. TPP | 917-23-7 [amp.chemicalbook.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. カチオン性脂質/オリゴマー複合体の調製手順-Avanti® Polar Lipids [sigmaaldrich.com]
Technical Support Center: Ensuring Reproducibility in SF-C5-TPP-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the reproducibility of Thermal Proteome Profiling (TPP) experiments involving the mitochondrial uncoupler SF-C5-TPP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound designed as a mitochondrial uncoupler. The triphenylphosphonium (TPP) cation facilitates its accumulation within the mitochondria, driven by the mitochondrial membrane potential.[1][2] Once inside, it disrupts the coupling between the electron transport chain and ATP synthesis, dissipating the proton gradient as heat.[3][4] This leads to a decrease in ATP production and can trigger various cellular responses.[4]
Q2: What are the major sources of experimental variability in a TPP experiment?
Reproducibility in TPP experiments can be affected by several factors:
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Sample Preparation: Inconsistencies in cell culture conditions (e.g., passage number, confluency), cell lysis, and protein quantification can introduce significant errors.[5]
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Heating Process: Inaccurate or uneven heating of samples across the thermal gradient is a major source of variability.[5]
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Mass Spectrometry: Variations in instrument performance and the stochastic nature of data-dependent acquisition can affect protein identification and quantification.[5]
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Data Analysis: The choice of normalization methods, curve-fitting algorithms, and statistical tests can significantly influence the final results.[5][6]
Q3: Why am I not observing a thermal shift for my expected target of this compound?
There are several potential reasons for not observing a thermal shift:
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No Direct Binding: The protein of interest may be a downstream effector of this compound's activity rather than a direct binding partner. TPP primarily detects changes in protein stability upon direct ligand binding.[7]
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Weak Affinity: The binding affinity of this compound to the target might be too low to induce a significant thermal shift under the experimental conditions.
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No Stability Change Upon Binding: Some protein-ligand interactions do not result in a measurable change in the protein's thermal stability.[7][8]
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Low Protein Abundance: The target protein may be of low abundance, leading to noisy data and difficulty in fitting a reliable melting curve.[5]
Q4: Can this compound cause thermal shifts in proteins that are not its direct targets?
Yes, indirect effects are commonly observed in TPP experiments. As a mitochondrial uncoupler, this compound can alter the cellular metabolic state, leading to changes in the concentrations of metabolites and cofactors. These changes can, in turn, affect the thermal stability of various proteins, resulting in "off-target" shifts.[9] It is crucial to use appropriate controls and follow-up assays to distinguish direct from indirect targets.
Troubleshooting Guides
High Variability Between Biological Replicates
Problem: Significant differences in protein melting profiles are observed between biological replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Standardize cell culture protocols, including media composition, cell passage number, and confluency at the time of harvest. Ensure all replicates are processed under identical conditions.[5] |
| Variable Lysis Efficiency | Optimize the lysis buffer for the specific cell type to ensure complete and reproducible protein extraction. Use a consistent ratio of lysis buffer to cell pellet volume.[5] |
| Inaccurate Protein Quantification | Use a reliable protein quantification method, such as a BCA assay, and ensure that the measurements are within the linear range of the assay. Inaccurate quantification can lead to unequal protein loading.[5] |
| Inconsistent Sample Handling | Minimize the time between cell harvesting and lysis, and consistently keep samples on ice to prevent protein degradation. Ensure uniform mixing and centrifugation for all replicates.[5] |
Poorly Fitted Melting Curves
Problem: Many proteins exhibit melting curves with low R-squared values or nonsensical melting points.
| Possible Cause | Recommended Solution |
| Inappropriate Temperature Range | The selected temperature range should adequately cover the pre-transition, transition, and post-transition phases of protein unfolding.[5] Perform a pilot experiment with a broader temperature range to determine the optimal gradient for your system. |
| Missing Data Points at High Temperatures | Missing values at higher temperatures are common as proteins aggregate. Some curve-fitting models are more robust to missing data. Ensure your data analysis pipeline can handle such missing values appropriately.[10] |
| Low Protein Abundance | For low-abundance proteins, consider increasing the starting material or employing enrichment strategies if feasible. |
| Inadequate Data Normalization | Proper normalization is critical to correct for loading differences between samples. Use a robust normalization method, such as median normalization across all proteins in each temperature point.[5] |
Experimental Protocols
General Protocol for TPP with this compound
This protocol outlines a generalized workflow for a TPP experiment using cultured mammalian cells and tandem mass tag (TMT) labeling for quantification.[11][12]
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Cell Culture and Treatment:
-
Culture cells to a consistent confluency (e.g., 80-90%).
-
Treat cells with the desired concentration of this compound or a vehicle control for a predetermined time.
-
-
Cell Lysis and Lysate Preparation:
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Harvest and wash the cells with ice-cold PBS.
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Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Clarify the lysate by centrifugation to pellet cell debris and insoluble components.
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Collect the supernatant (soluble proteome) and determine the protein concentration.
-
-
Heat Treatment:
-
Aliquot the lysate into separate tubes for each temperature point.
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Heat the aliquots for a consistent duration (e.g., 3 minutes) across a predefined temperature gradient using a thermocycler.
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Cool the samples to room temperature.
-
-
Soluble Protein Extraction:
-
Centrifuge the heated lysates at high speed (e.g., 100,000 x g) to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the remaining soluble proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform protein reduction, alkylation, and digestion (e.g., with trypsin).
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Label the resulting peptides from each temperature point with a unique TMT label.
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Pool the labeled peptide samples and desalt them using a C18 column.
-
-
LC-MS/MS Analysis:
-
Analyze the pooled and desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Normalize the protein abundance data.
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Fit melting curves for each protein in both the treated and control samples.
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Statistically analyze the differences in melting temperatures (Tm) or curve shapes to identify proteins with significant thermal shifts.[6][13]
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Quantitative Data Summary
The following table provides an example of how to summarize the quantitative data from a TPP experiment.
Table 1: Example TPP Data for Selected Proteins
| Protein ID | Gene Name | Tm (Vehicle) (°C) | Tm (this compound) (°C) | ΔTm (°C) | p-value |
| P0A7Z4 | ATP5A1 | 58.2 | 61.5 | +3.3 | <0.001 |
| P62805 | HSPA8 | 52.1 | 52.3 | +0.2 | 0.45 |
| Q9Y2V5 | VDAC1 | 63.4 | 60.1 | -3.3 | <0.001 |
| P02768 | ALB | 65.7 | 65.6 | -0.1 | 0.82 |
Visualizations
Caption: Experimental workflow for Thermal Proteome Profiling (TPP).
Caption: Principle of ligand-induced thermal stabilization in TPP.
Caption: Simplified signaling pathway of mitochondrial uncoupling by this compound.
References
- 1. Triphenylphosphonium-modified mitochondria-targeted paclitaxel nanocrystals for overcoming multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rna.uzh.ch [rna.uzh.ch]
- 9. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ftp.gwdg.de [ftp.gwdg.de]
Validation & Comparative
A Comparative Analysis of Mitochondrial Uncouplers: SF-C5-Tpp versus FCCP
For Researchers, Scientists, and Drug Development Professionals
In the landscape of mitochondrial research, chemical uncouplers are indispensable tools for investigating cellular respiration, bioenergetics, and metabolic pathways. For decades, carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) has been the classical protonophore of choice. However, the advent of mitochondria-targeted agents such as SF-C5-Tpp presents a novel alternative with distinct potential advantages. This guide provides a comprehensive comparison of the efficacy, mechanism, and experimental considerations for this compound and FCCP, supported by available experimental data.
Mechanism of Action: A Tale of Two Protonophores
Both this compound and FCCP are protonophoric mitochondrial uncouplers that disrupt the proton gradient across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation from ATP synthesis. This leads to an increase in the rate of electron transport and a corresponding rise in oxygen consumption as the mitochondria attempt to re-establish the proton gradient.
FCCP is a lipophilic weak acid that readily diffuses across the mitochondrial inner membrane. In the proton-rich intermembrane space, it becomes protonated and then moves into the more alkaline mitochondrial matrix, where it releases the proton. This cyclical action effectively short-circuits the proton motive force.[1]
This compound , a more recent innovation, is a derivative of the potent uncoupler 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847). It is conjugated to a triphenylphosphonium (TPP) cation, a lipophilic cation that facilitates the molecule's accumulation within the negatively charged mitochondrial matrix.[2][3] This targeted delivery is designed to enhance its efficacy and potentially reduce off-target effects.[3][4]
Quantitative Comparison of Efficacy
Direct head-to-head comparative studies providing EC50 values for both compounds under identical conditions are limited. However, data from various studies allow for a quantitative assessment of their relative potencies.
| Parameter | This compound | FCCP | Reference |
| Concentration for pronounced uncoupling | 250 nM (in isolated rat liver mitochondria) | 0.4 µM (peak ΔOCR in rats) | [2],[5][6] |
| Minimal Inhibitory Concentration (MIC) | 2 µM (against Bacillus subtilis) | Not available | [7] |
| Reported Cytotoxicity | Low toxicity reported in fibroblast cell culture | Dose-dependent cytotoxicity, varies by cell line | [8] |
Signaling Pathways and Cellular Effects
Mitochondrial uncoupling initiates a cascade of cellular responses primarily due to the shift in cellular energy status.
Key Signaling Pathways Affected:
-
AMPK/mTOR Pathway: The decrease in cellular ATP levels caused by uncouplers leads to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTOR signaling pathway, which can impact cell growth and proliferation.[9]
-
HIF-1α Pathway: FCCP has been shown to suppress the hypoxia-inducible factor-1α (HIF-1α) pathway, a critical regulator of cellular response to low oxygen, by disrupting the mitochondrial proton gradient.[1]
Below is a generalized signaling pathway for mitochondrial uncouplers.
Caption: Generalized signaling pathway of mitochondrial uncoupling.
Experimental Protocols
Accurate assessment of mitochondrial uncoupling requires robust experimental design. Below are outlines for key assays.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
This assay directly measures the effect of uncouplers on mitochondrial activity.
Objective: To determine the concentration-dependent effect of this compound and FCCP on mitochondrial respiration.
Methodology:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with a bicarbonate-free assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Preparation: Prepare stock solutions of this compound and FCCP in DMSO. Further dilute to working concentrations in the assay medium.
-
Seahorse Assay:
-
Load the Seahorse XF Sensor Cartridge with the uncouplers, along with other metabolic modulators like oligomycin (B223565) (ATP synthase inhibitor) and rotenone/antimycin A (Complex I and III inhibitors) for a full mitochondrial stress test.
-
Calibrate the sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay.
-
Measure baseline OCR.
-
Inject the uncoupler at various concentrations and measure the change in OCR.
-
Inject oligomycin to determine ATP-linked respiration.
-
Inject rotenone/antimycin A to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate the maximal respiration and spare respiratory capacity.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay assesses the direct consequence of protonophore activity.
Objective: To quantify the depolarization of the mitochondrial membrane potential induced by this compound and FCCP.
Methodology:
-
Cell Culture: Grow cells on a suitable plate (e.g., 96-well black, clear-bottom plate for fluorescence microscopy or plate reader).
-
Dye Loading: Incubate cells with a fluorescent potentiometric dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or Safranine O. The accumulation of these dyes in the mitochondria is dependent on the membrane potential.
-
Compound Treatment: Add varying concentrations of this compound or FCCP to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Data Analysis: Quantify the change in fluorescence relative to untreated controls. FCCP is often used as a positive control for complete depolarization.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing mitochondrial uncouplers.
Off-Target and Toxic Effects
A critical consideration in the use of uncouplers is their potential for off-target effects and cytotoxicity.
FCCP: At higher concentrations, FCCP can inhibit the electron transport chain, leading to a decrease in oxygen consumption.[2] It is also known to induce plasma membrane depolarization in various cell types and can interfere with lysosomal function.[10] In vivo studies in rats have shown that repeated oral doses of FCCP can lead to toxic effects in the liver, pancreas, and other organs.[5][6]
This compound: The mitochondria-targeted nature of this compound is intended to minimize off-target effects. Studies have indicated that it exhibits lower toxicity in fibroblast cell cultures compared to its parent compound, causing mitochondrial depolarization at concentrations that only slightly affect cell viability.[11] However, comprehensive in vivo toxicity data is not yet widely available.
Conclusion
Both this compound and FCCP are potent mitochondrial uncouplers valuable for studying cellular bioenergetics.
-
FCCP remains a well-characterized and widely used tool, with extensive literature documenting its effects. Its potency is high, but researchers must be mindful of its narrow therapeutic window and potential for off-target effects and toxicity at higher concentrations.
-
This compound represents a promising second-generation uncoupler. Its key advantage lies in its targeted delivery to the mitochondria, which appears to confer high efficacy at submicromolar concentrations with a potentially improved safety profile.
The choice between this compound and FCCP will depend on the specific experimental goals. For studies requiring a well-established uncoupler with a vast historical dataset, FCCP is a reliable choice. For investigations where high mitochondrial specificity and potentially lower cellular toxicity are paramount, this compound offers a compelling alternative. Further direct comparative studies are warranted to fully delineate the quantitative differences in their potencies and cytotoxic profiles across a broader range of models.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone-induced toxicities in rats: comparative study with other mitochondrial uncouplers (2,4-dinitrophenol, OPC-163493 and tolcapone) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone-induced toxicities in rats: comparative study with other mitochondrial uncouplers (2,4-dinitrophenol, OPC-163493 and tolcapone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of minimally toxic levels of carbonyl cyanide P-(trifluoromethoxy) phenylhydrazone (FCCP), elucidated through differential gene expression with biochemical and morphological correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Mitochondrial Uncouplers: SF-C5-Tpp vs. CCCP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two mitochondrial uncouplers: the novel, mitochondria-targeted agent SF-C5-Tpp and the classical uncoupler Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP). This document is intended to assist researchers in selecting the appropriate uncoupler for their experimental needs by presenting a side-by-side comparison of their performance, supported by experimental data and detailed methodologies.
Executive Summary
Mitochondrial uncouplers are invaluable tools in metabolic research, allowing for the investigation of cellular respiration, mitochondrial function, and related signaling pathways. While CCCP has been a longstanding staple in the field, its use is associated with off-target effects and cellular toxicity. This compound emerges as a promising alternative, featuring a triphenylphosphonium (TPP) cation that directs it specifically to the mitochondria, potentially offering a more targeted and less toxic profile. This guide delves into the available data to compare these two compounds across key performance metrics.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data available for this compound and CCCP, focusing on their effects on mitochondrial respiration, membrane potential, and cellular toxicity.
| Parameter | This compound | CCCP | Cell/System Type |
| Uncoupling Efficacy | |||
| Stimulation of State 4 Respiration | Pronounced acceleration at 250 nM[1] | Sequential additions of 50 nM each stimulate respiration[1] | Isolated Rat Liver Mitochondria |
| Effect on Mitochondrial Membrane Potential | Causes significant decrease with successive additions of 0.25 µM[1] | Causes significant decrease with sequential additions of 50 nM[1] | Isolated Rat Liver Mitochondria |
| Cellular Effects | |||
| Effect on Cellular ATP Levels | Not explicitly found in searches | Reduces cellular ATP levels after 20 minutes at 2 µM[2] | A10 Vascular Smooth Muscle Cells |
| Toxicity | |||
| Cytotoxicity | Low toxicity in fibroblast cell culture | Intraperitoneal LD50: 8 mg/kg (mouse) | Fibroblast cells / Animal model |
| Subcutaneous LDLO: 50 mg/kg (rat) | Animal model |
Mechanism of Action: Protonophores with a Key Difference
Both this compound and CCCP function as protonophores. They are lipophilic weak acids that shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthesis. This uncoupling of respiration from oxidative phosphorylation leads to an increase in oxygen consumption and the release of energy as heat.
The primary distinction lies in their targeting. CCCP, a classical uncoupler, diffuses across cellular membranes relatively non-specifically. In contrast, this compound is conjugated to a triphenylphosphonium (TPP) cation. This positively charged moiety facilitates its accumulation within the negatively charged mitochondrial matrix, leading to a more targeted action on mitochondria.
Signaling Pathways and Experimental Workflows
The dissipation of the mitochondrial membrane potential by uncouplers triggers a cascade of cellular signaling events.
Signaling Pathways Affected by Mitochondrial Uncoupling
Caption: Signaling pathways activated by mitochondrial uncouplers.
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for comparing mitochondrial uncouplers.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Mitochondrial Respiration (Seahorse XF Assay)
This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator.
-
Compound Preparation: Prepare stock solutions of this compound and CCCP in a suitable solvent (e.g., DMSO) and then dilute to working concentrations in the assay medium.
-
Seahorse XF Analyzer Setup: Hydrate the sensor cartridge overnight. Load the uncouplers into the appropriate injection ports of the sensor cartridge.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure baseline OCR before sequentially injecting the uncouplers and measuring the subsequent changes in OCR. A typical experiment would also include oligomycin (B223565) (ATP synthase inhibitor) and a mixture of rotenone/antimycin A (Complex I and III inhibitors) to determine various parameters of mitochondrial function.
-
Data Analysis: Normalize OCR data to cell number or protein concentration. The increase in OCR after the addition of the uncoupler indicates its uncoupling activity.
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 assay is a fluorescent method to assess mitochondrial membrane potential.
-
Cell Culture and Treatment: Culture cells in a suitable plate for fluorescence microscopy or a 96-well plate for plate reader analysis. Treat cells with various concentrations of this compound or CCCP for a specified time. A positive control using a known concentration of CCCP (e.g., 50 µM for 15-30 minutes) is recommended to induce complete depolarization.
-
JC-1 Staining: Prepare a JC-1 staining solution according to the manufacturer's protocol. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells to remove excess dye. Measure the fluorescence intensity. In healthy, energized mitochondria, JC-1 forms aggregates that emit red fluorescence. In cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Measurement of Cellular ATP Levels
This protocol quantifies the impact of uncouplers on cellular energy stores.
-
Cell Culture and Treatment: Culture cells and treat them with various concentrations of this compound or CCCP for a defined period.
-
ATP Extraction: After treatment, lyse the cells using an appropriate buffer to release intracellular ATP.
-
ATP Quantification: Use a luciferin-luciferase-based ATP assay kit. Add the cell lysate to a reaction mixture containing luciferase and its substrate, D-luciferin.
-
Luminescence Measurement: Measure the resulting luminescence using a luminometer. The amount of light produced is directly proportional to the ATP concentration.
-
Data Analysis: Quantify the ATP concentration by comparing the sample's luminescence to a standard curve generated with known ATP concentrations. A decrease in ATP levels is indicative of uncoupling.
Conclusion
The choice between this compound and CCCP will depend on the specific experimental objectives. CCCP is a potent and well-characterized uncoupler, but its lack of mitochondrial specificity can lead to off-target effects and higher cellular toxicity. This compound, with its mitochondria-targeting TPP moiety, presents a more refined tool for studying mitochondrial function. The available data suggests that this compound is a highly effective uncoupler with a favorable toxicity profile. However, further direct, quantitative comparisons of the cytotoxicity and the broader cellular effects of these two compounds are warranted to fully elucidate their respective advantages and disadvantages in various experimental models. Researchers are encouraged to perform careful dose-response studies to determine the optimal concentration for their specific cell type and experimental conditions.
References
A Comparative Guide to the Uncoupling Activity of SF-C5-Tpp in Diverse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mitochondrial uncoupler SF-C5-Tpp with other well-known uncoupling agents. The data presented herein is compiled from robust experimental findings to assist researchers in evaluating its potential applications.
Introduction to this compound
This compound is a novel, mitochondria-targeted derivative of the potent protonophore uncoupler SF6847. The key structural modification is the addition of a triphenylphosphonium (TPP) cation linked by a five-carbon alkyl chain (C5). This TPP moiety facilitates the accumulation of the molecule within the mitochondria, driven by the negative mitochondrial membrane potential. The underlying mechanism of action for this compound, like other protonophoric uncouplers, involves the transport of protons across the inner mitochondrial membrane, thereby dissipating the proton gradient and uncoupling oxidative phosphorylation from ATP synthesis. This leads to an increase in oxygen consumption and heat production.
Performance Comparison
The uncoupling activity of this compound has been evaluated in various models and compared against its parent compound, SF6847, the classical uncoupler CCCP (Carbonyl cyanide m-chlorophenyl hydrazone), and other novel uncouplers. The following table summarizes the effective concentrations (EC50) for stimulating mitochondrial respiration, a key indicator of uncoupling activity.
Data Presentation: Comparative Uncoupling Activity
| Compound | Model System | Parameter Measured | EC50 / Effective Concentration | Reference |
| This compound | Isolated Rat Liver Mitochondria | Respiration Rate Stimulation | ~0.25 µM | [1] |
| SF6847 | Isolated Rat Liver Mitochondria | Respiration Rate Stimulation | ~0.02 µM | [1] |
| CCCP | Isolated Rat Liver Mitochondria | Respiration Rate Stimulation | ~0.1 µM | [1] |
| BAM15 | NMuLi Cells | Oxygen Consumption Rate (OCR) | 1.4 µM | [2] |
| DNP | NMuLi Cells | Oxygen Consumption Rate (OCR) | 10.1 µM | [2] |
| FCCP | CHO-K1 Cells | Oxygen Consumption Rate (OCR) | 0.31 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is adapted for the analysis of isolated mitochondria.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XF24)
-
Seahorse XF Cell Culture Microplates
-
Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.
-
Substrates (e.g., 10 mM pyruvate, 2 mM malate, 10 mM succinate)
-
ADP
-
Oligomycin
-
FCCP (or other uncouplers like this compound)
-
Rotenone/Antimycin A
-
Isolated mitochondria preparation
Procedure:
-
Plate Preparation: Pre-coat the Seahorse XF plate with an appropriate adhesive (e.g., polyethyleneimine) to facilitate mitochondrial attachment.
-
Mitochondria Seeding: Add 2-5 µg of isolated mitochondrial protein per well. Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.
-
Assay Medium: Gently add 175 µL of pre-warmed MAS containing the desired substrates to each well.
-
Incubation: Incubate the plate at 37°C in a non-CO2 incubator for 10-15 minutes to allow for temperature and pH equilibration.
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF sensor cartridge.
-
Load the injection ports of the sensor cartridge with the compounds to be tested (e.g., Port A: ADP, Port B: Oligomycin, Port C: FCCP/SF-C5-Tpp, Port D: Rotenone/Antimycin A).
-
Execute a standard mitochondrial stress test protocol on the Seahorse XF Analyzer. This will measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Measurement of Mitochondrial Membrane Potential using Safranine O
This protocol describes the use of the fluorescent dye Safranine O to measure changes in mitochondrial membrane potential in isolated mitochondria.
Materials:
-
Fluorometer or plate reader with fluorescence capabilities (Excitation: 495 nm, Emission: 586 nm)
-
Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl2, 2 mM KH2PO4, 10 mM EGTA, pH 7.2.
-
Safranine O stock solution (e.g., 1 mM in DMSO)
-
Substrates (e.g., 5 mM glutamate, 2.5 mM malate)
-
Isolated mitochondria preparation
-
Uncouplers (e.g., this compound, CCCP)
Procedure:
-
Reaction Setup: In a cuvette or microplate well, add the respiration buffer and the desired respiratory substrates.
-
Mitochondria Addition: Add isolated mitochondria to a final concentration of 0.5-1.0 mg/mL.
-
Safranine O Addition: Add Safranine O to a final concentration of 2.5 µM.
-
Baseline Measurement: Record the baseline fluorescence for a few minutes to establish a stable signal.
-
Uncoupler Addition: Add the uncoupling agent (e.g., this compound or other compounds at various concentrations) and continue recording the fluorescence.
-
Data Analysis: A decrease in mitochondrial membrane potential results in the release of Safranine O from the mitochondria, leading to an increase in fluorescence. The change in fluorescence is proportional to the change in membrane potential.
Visualizations
Signaling Pathway: Mechanism of Mitochondrial Uncoupling by this compound
Caption: Mechanism of this compound-mediated mitochondrial uncoupling.
Experimental Workflow: Seahorse XF Mito Stress Test
Caption: Workflow for assessing mitochondrial function using the Seahorse XF Mito Stress Test.
Logical Relationship: Targeting Mitochondria with TPP
Caption: Rationale for the mitochondria-targeted design of this compound.
References
A Comparative Guide to Novel Mitochondrial Uncouplers: SF-C5-Tpp in Focus
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption without the synthesis of ATP. This mechanism holds significant therapeutic potential for a range of metabolic disorders, including obesity and non-alcoholic fatty liver disease, as well as conditions associated with oxidative stress. This guide provides a detailed comparison of the novel mitochondria-targeted uncoupler, SF-C5-Tpp, with other notable uncouplers, supported by experimental data and detailed protocols.
Introduction to Mitochondrial Uncouplers
Mitochondrial uncouplers act as protonophores, creating a pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This uncoupling of respiration from ATP synthesis leads to an increase in basal metabolic rate and can reduce the production of reactive oxygen species (ROS). While classic uncouplers like 2,4-dinitrophenol (B41442) (DNP) and carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) have been known for decades, their clinical application has been hampered by a narrow therapeutic window and off-target effects, such as plasma membrane depolarization.[1][2]
The quest for safer and more effective mitochondrial uncouplers has led to the development of novel compounds with improved mitochondrial targeting and reduced cytotoxicity. Among these are this compound, a derivative of the potent uncoupler SF6847 appended with a mitochondria-targeting triphenylphosphonium (TPP) cation, and BAM15, a highly selective mitochondrial protonophore that does not depolarize the plasma membrane.[1][3][4] SHD865, a derivative of BAM15, has also emerged as a promising candidate with a favorable safety profile.[2][5][6][7][8]
Comparative Performance of Mitochondrial Uncouplers
The efficacy and safety of a mitochondrial uncoupler are determined by several key parameters, including its potency in stimulating mitochondrial respiration (often measured as the half-maximal effective concentration, EC50), its effect on mitochondrial membrane potential, and its cellular toxicity (measured as the half-maximal inhibitory concentration, IC50).
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and other key mitochondrial uncouplers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Uncoupling Potency (EC50 for Respiration) | Cytotoxicity (IC50) | Cell Line / Model | Key Characteristics |
| This compound | Submicromolar concentrations stimulate respiration[3] | Relatively low toxicity in fibroblasts[3] | Rat Liver Mitochondria, Fibroblasts | Mitochondria-targeted due to TPP cation; pronounced protonophoric activity.[3][9] |
| BAM15 | ~1.25 µM (anti-T. gondii activity)[10] | 27.07 µM (Vero cells)[11] | L6 myoblasts, C2C12 myotubes, Vero cells | High selectivity for mitochondria; does not depolarize the plasma membrane; less cytotoxic than FCCP.[1][4] |
| SHD865 | Milder uncoupler than BAM15[5][6][7][8] | Improved safety profile compared to BAM15[2][8] | Mouse model of diet-induced adiposity | Liver-selective; reverses adiposity and improves glucose tolerance without altering food intake.[5][6][7] |
| FCCP | 0.04 µM[12] | 0.51 µM (T47D cells)[13] | Various cell lines, isolated mitochondria | Potent, classic uncoupler; narrow therapeutic window; can inhibit respiration at higher concentrations and cause plasma membrane depolarization.[1][4][12] |
| CCCP | Potent uncoupler | Cytotoxic at high concentrations[14] | Various cell lines, isolated mitochondria | Classic uncoupler; disrupts ATP synthesis by collapsing the proton gradient.[15][16] |
Signaling Pathways and Mechanism of Action
The primary mechanism of all these uncouplers is the dissipation of the mitochondrial proton gradient. However, their downstream effects can vary.
General Mechanism of Mitochondrial Uncoupling
Caption: General mechanism of mitochondrial uncoupling by protonophores.
This compound, being a TPP derivative, is actively targeted to the mitochondria due to the large mitochondrial membrane potential. This targeted delivery is expected to enhance its efficacy and reduce off-target effects compared to non-targeted uncouplers.
BAM15 has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway in response to a decrease in the ATP/AMP ratio.[2][17] This activation can lead to beneficial metabolic effects, such as increased glucose uptake and fatty acid oxidation.
BAM15 Signaling Pathway
Caption: Simplified signaling pathway of BAM15.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of mitochondrial uncouplers.
Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
The Seahorse XF Analyzer is a standard tool for measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells.
Experimental Workflow:
Caption: Workflow for a Seahorse XF Mito Stress Test.
Protocol:
-
Cell Seeding: Seed cells at an optimized density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Prepare Assay Medium: Warm Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine to 37°C.
-
Medium Exchange: Remove the growth medium from the cells and wash with the warmed assay medium. Add the final volume of assay medium to each well.
-
Equilibration: Place the cell culture microplate in a non-CO2 incubator at 37°C for one hour.
-
Load Injection Ports: Load the injection ports of the sensor cartridge with the compounds to be tested. A typical Mito Stress Test involves sequential injections of:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: The mitochondrial uncoupler of interest (e.g., this compound, BAM15, FCCP)
-
Port C: A combination of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor)
-
-
Calibration and Assay: Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with the cell culture microplate and begin the assay.[1][18][19]
Measurement of Mitochondrial Membrane Potential using Safranine O
Safranine O is a lipophilic cationic dye that accumulates in mitochondria in a membrane potential-dependent manner. Its fluorescence is quenched upon aggregation within the mitochondria, and this change can be used to measure the mitochondrial membrane potential (ΔΨm).
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Incubation Buffer: Prepare an incubation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 2 mM KH2PO4, 1.4 mM MgCl2, pH 7.4).
-
Fluorometric Measurement:
-
Add isolated mitochondria (e.g., 1 mg protein) to the incubation buffer in a fluorometer cuvette.
-
Add Safranine O (e.g., to a final concentration of 7.5 µM).[20]
-
Record the baseline fluorescence (Excitation ~495 nm, Emission ~586 nm).[20]
-
Add a respiratory substrate (e.g., succinate) to energize the mitochondria and observe the decrease in fluorescence as safranine O is taken up.
-
Add the mitochondrial uncoupler of interest at various concentrations and record the increase in fluorescence, which corresponds to the dissipation of the membrane potential.[3]
-
Conclusion
This compound represents a promising addition to the growing arsenal (B13267) of novel mitochondrial uncouplers. Its mitochondria-targeted design suggests the potential for high efficacy with reduced off-target effects. When compared to the classic uncoupler FCCP, this compound and other novel agents like BAM15 and SHD865 demonstrate a wider therapeutic window and improved safety profiles. Specifically, BAM15's lack of plasma membrane depolarization and SHD865's liver-selective action highlight the advancements in designing safer mitochondrial uncouplers.
The provided data and protocols offer a framework for the objective comparison of these compounds. Further head-to-head studies under standardized conditions will be crucial to fully elucidate the comparative efficacy and safety of this compound and to realize the therapeutic potential of mitochondrial uncoupling.
References
- 1. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safranin uptake assay [bio-protocol.org]
- 4. Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Liver-Selective Imidazolopyrazine Mitochondrial Uncoupler SHD865 Reverses Adiposity and Glucose Intolerance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Liver-selective imidazolopyrazine mitochondrial uncoupler SHD865 reverses adiposity and glucose intolerance in mice - American Diabetes Association - Figshare [diabetesjournals.figshare.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of the mitochondrial uncoupling agent BAM15 against the Toxoplasma gondii RH strain and Prugniaud strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
- 15. CCCP | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]
- 16. CCCP | Oxidative Phosphorylation Uncouplers: R&D Systems [rndsystems.com]
- 17. embopress.org [embopress.org]
- 18. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
Assessing the Specificity of SF-C5-Tpp for Mitochondria: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise targeting of therapeutic or imaging agents to subcellular compartments is paramount. This guide provides an objective comparison of SF-C5-Tpp, a mitochondria-targeted protonophoric uncoupler, with other common mitochondrial probes, supported by experimental data and detailed protocols to aid in the critical assessment of its mitochondrial specificity.
This compound utilizes a triphenylphosphonium (TPP) cation, a well-established moiety for directing molecules to the mitochondria.[1] The accumulation of these lipophilic cations is driven by the large negative mitochondrial membrane potential, which is typically -150 to -180 mV in cancer cells.[2] This guide will delve into the experimental validation of this targeting strategy, providing a framework for its assessment against other widely used mitochondrial probes.
Quantitative Comparison of Mitochondrial Probes
| Probe | Targeting Mechanism | Quantitative Co-localization (Pearson's Coefficient vs. MitoTracker Red) | Key Features |
| This compound | Triphenylphosphonium (TPP) cation accumulation driven by mitochondrial membrane potential. | Not directly reported. Expected to be high based on other TPP-conjugates. | Protonophoric uncoupler; allows for the study of mitochondrial respiratory chain function.[3] |
| P5-TPP-py | Triphenylphosphonium (TPP) cation accumulation. | 0.76[4] | A TPP-conjugated pyridinium (B92312) derivative, demonstrating strong mitochondrial co-localization. |
| TPP-modified PTX Nanocrystals | Triphenylphosphonium (TPP) cation surface modification. | 0.594 - 0.866[2] | Nanoparticle delivery system with mitochondrial targeting. |
| MitoTracker Red CMXRos | Sequestration based on mitochondrial membrane potential and covalent binding to mitochondrial proteins. | N/A (Used as the reference marker) | Well-established mitochondrial marker; retained after fixation. |
| TMRM (Tetramethylrhodamine, Methyl Ester) | Accumulation driven by mitochondrial membrane potential. | N/A | A potentiometric dye used to measure mitochondrial membrane potential; signal diminishes upon depolarization. |
| TMRE (Tetramethylrhodamine, Ethyl Ester) | Accumulation driven by mitochondrial membrane potential. | N/A | Similar to TMRM, used for measuring mitochondrial membrane potential. |
Note: The Pearson's Correlation Coefficients for TPP-conjugated molecules are provided as a reference to estimate the expected mitochondrial specificity of this compound. Direct experimental verification is recommended for specific research applications.
Experimental Protocols
Accurate assessment of mitochondrial specificity relies on rigorous experimental design and execution. Below are detailed protocols for key experiments.
Protocol 1: Co-localization Analysis by Confocal Microscopy
This protocol outlines the steps to assess the co-localization of a test probe (e.g., this compound) with a known mitochondrial marker (MitoTracker Red CMXRos).
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound solution (concentration to be optimized)
-
MitoTracker Red CMXRos (e.g., from Cell Signaling Technology, #9082)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (B43269) (for fixation, optional)
-
Confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji with JACoP plugin)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish and allow them to adhere and grow to 60-70% confluency.
-
MitoTracker Staining: Incubate cells with MitoTracker Red CMXRos (e.g., 100-500 nM in pre-warmed growth medium) for 15-45 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
This compound Incubation: Incubate the cells with the desired concentration of this compound in pre-warmed growth medium for the desired time (e.g., 30 minutes).
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging: Immediately image the live cells using a confocal microscope. Acquire images in separate channels for this compound and MitoTracker Red CMXRos.
-
(Optional) Fixation: After staining, cells can be fixed with 3.7% formaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS.
-
Image Analysis:
-
Open the multi-channel image in ImageJ/Fiji.
-
Use the JACoP (Just Another Co-localization Plugin) to calculate the Pearson's Correlation Coefficient.
-
Protocol 2: Assessment of Mitochondrial Uncoupling Activity
This protocol describes how to measure the effect of this compound on mitochondrial respiration, its primary function as a protonophoric uncoupler.
Materials:
-
Isolated rat liver mitochondria (or other suitable mitochondrial preparation)
-
Respiration buffer (e.g., containing KCl, Tris-HCl, KH2PO4, EGTA, and a respiratory substrate like succinate)
-
This compound stock solution
-
ADP solution
-
Oxygen electrode (e.g., Clark-type) or a Seahorse XF Analyzer
Procedure (using an oxygen electrode):
-
Mitochondria Preparation: Prepare a suspension of isolated mitochondria in respiration buffer.
-
Basal Respiration: Add the mitochondrial suspension to the chamber of the oxygen electrode and record the basal rate of oxygen consumption (State 2 respiration).
-
State 3 Respiration: Add a known amount of ADP to induce ATP synthesis-coupled respiration and record the oxygen consumption rate (State 3).
-
State 4 Respiration: Once all the ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.
-
This compound Addition: Add increasing concentrations of this compound to the chamber and record the stimulation of oxygen consumption. A potent uncoupler will significantly increase the respiration rate in the absence of ADP.
-
Data Analysis: Plot the oxygen consumption rate as a function of this compound concentration to determine its uncoupling activity.
Protocol 3: Measurement of Mitochondrial Membrane Potential
This protocol details the use of TMRM to assess changes in mitochondrial membrane potential, which can be affected by uncouplers like this compound.
Materials:
-
Cells cultured in a multi-well plate or on coverslips
-
TMRM (Tetramethylrhodamine, Methyl Ester) stock solution
-
Cell culture medium
-
PBS
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Seed cells and grow to the desired confluency.
-
TMRM Staining: Remove the culture medium and incubate the cells with TMRM staining solution (e.g., 20-250 nM in serum-free medium) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells once with pre-warmed PBS.
-
Treatment: Add fresh medium containing this compound at various concentrations. For a positive control, treat a separate set of cells with FCCP (e.g., 5-10 µM).
-
Imaging/Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (Excitation/Emission ~548/573 nm). A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental logic and underlying mechanisms, the following diagrams are provided.
Caption: Workflow for co-localization analysis of this compound with MitoTracker.
Caption: Mechanism of mitochondrial uncoupling by this compound.
Conclusion
The available evidence strongly supports the high mitochondrial specificity of molecules conjugated with a triphenylphosphonium (TPP) cation, and by extension, this compound. The provided protocols offer a robust framework for researchers to independently verify the mitochondrial localization and functional effects of this compound and other mitochondria-targeted agents. For definitive assessment in a specific cellular context, direct co-localization experiments yielding quantitative data such as the Pearson's Correlation Coefficient are highly recommended. This comprehensive approach will ensure the accurate interpretation of experimental results and facilitate the development of novel mitochondria-targeted therapeutics and research tools.
References
- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphenylphosphonium-modified mitochondria-targeted paclitaxel nanocrystals for overcoming multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Mitochondrial Uncouplers: SF-C5-Tpp versus Niclosamide Ethanolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two mitochondrial uncouplers, SF-C5-Tpp and niclosamide (B1684120) ethanolamine (B43304) (NEN). The information presented is collated from preclinical research to assist in the evaluation of these compounds for research and therapeutic development purposes.
Introduction to Mitochondrial Uncouplers
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, uncoupling nutrient oxidation from ATP synthesis. This process leads to an increase in oxygen consumption and energy expenditure, making them promising therapeutic candidates for metabolic diseases such as obesity and type 2 diabetes, as well as certain cancers. This guide focuses on a comparative analysis of a novel synthetic uncoupler, this compound, and a repurposed FDA-approved drug, niclosamide, in its salt form, niclosamide ethanolamine.
Mechanism of Action
Both this compound and niclosamide ethanolamine act as protonophores, shuttling protons across the inner mitochondrial membrane and thereby bypassing ATP synthase. This dissipates the proton-motive force that drives ATP production.
This compound is a derivative of the potent uncoupler SF6847, modified with a triphenylphosphonium (TPP) cation. This TPP moiety actively targets the molecule to the mitochondria due to the large negative membrane potential of this organelle. Once localized to the inner mitochondrial membrane, the this compound molecule can pick up a proton from the intermembrane space, traverse the membrane, and release the proton into the mitochondrial matrix, thus short-circuiting the proton gradient.
Niclosamide Ethanolamine (NEN) is the ethanolamine salt of niclosamide, an anthelmintic drug. NEN acts as a mild mitochondrial uncoupler. Its mechanism involves the shuttling of protons across the inner mitochondrial membrane, similar to other classical uncouplers. The ethanolamine salt form enhances the solubility and bioavailability of niclosamide.[1]
Mechanism of Mitochondrial Uncoupling
Quantitative Comparison of Performance
The following tables summarize the available quantitative data on the efficacy of this compound and niclosamide ethanolamine. It is important to note that the data are collated from different studies and experimental conditions may vary.
Table 1: Efficacy in Stimulating Mitochondrial Respiration
| Parameter | This compound | Niclosamide Ethanolamine (NEN) | Reference Compound (CCCP/FCCP) |
| Effective Concentration for OCR Increase | Submicromolar concentrations stimulate respiration in isolated rat liver mitochondria.[2] | Upper nanomolar concentrations uncouple mammalian mitochondria.[1][3][4] 1 µM markedly increases oxygen consumption in isolated mitochondria and live cells. | Varies by cell type and conditions. |
| Maximal Respiration | Pronounced acceleration of respiration at 250 nM in isolated rat liver mitochondria. | At higher concentrations, niclosamide can inhibit mitochondrial respiration. | Induces maximal respiration, but can be inhibitory at higher concentrations. |
Table 2: Effect on Mitochondrial Membrane Potential
| Parameter | This compound | Niclosamide Ethanolamine (NEN) | Reference Compound (FCCP) |
| Effective Concentration for Depolarization | Successive additions of 0.25 µM decrease membrane potential in isolated rat liver mitochondria. | Starts to reduce mitochondrial membrane potential in live cells at concentrations around 500 nM. | Used as a positive control for complete depolarization, typically in the low micromolar range. |
Table 3: Impact on Cellular ATP Levels
| Parameter | This compound | Niclosamide Ethanolamine (NEN) |
| Effect on ATP Production | Expected to decrease ATP production due to uncoupling. | Decreases cellular ATP concentration and increases the ADP/ATP ratio. |
Off-Target Effects and Other Biological Activities
A critical consideration in drug development is the potential for off-target effects.
This compound , being a derivative of the potent uncoupler SF6847, is designed for targeted mitochondrial action. While specific off-target effects of this compound are not extensively documented in the reviewed literature, its parent compound, SF6847, is known to be a highly specific protonophore. The addition of the TPP moiety is intended to further enhance mitochondrial specificity.
Niclosamide Ethanolamine (NEN) , in addition to its mitochondrial uncoupling activity, is known to modulate several other signaling pathways. This can be a double-edged sword, offering potential synergistic therapeutic effects in some contexts (e.g., cancer) but also representing off-target effects in others. Known off-target activities of niclosamide include the inhibition of:
-
Wnt/β-catenin signaling
-
mTOR signaling
-
STAT3 signaling
-
NF-κB signaling
NEN's Primary and Off-Target Pathways
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines the measurement of cellular respiration using the Agilent Seahorse XF Cell Mito Stress Test.
1. Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight in a 37°C, CO2 incubator.
2. Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO2 incubator.
-
On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cell plate in a 37°C non-CO2 incubator for 1 hour prior to the assay.
3. Compound Loading:
-
Prepare stock solutions of oligomycin (B223565), FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Load the appropriate volumes of the compounds into the designated ports of the hydrated sensor cartridge.
4. Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol.
-
The instrument will measure the basal OCR, followed by sequential injections of oligomycin (to inhibit ATP synthase), FCCP (to induce maximal respiration), and rotenone/antimycin A (to inhibit Complex I and III, respectively, and determine non-mitochondrial respiration).
5. Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
References
A Comparative Review of Mitochondria-Targeted Uncouplers: SF-C5-Tpp, BAM15, and FCCP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent mitochondria-targeted uncouplers: the novel triphenylphosphonium (TPP)-conjugated compound SF-C5-Tpp, the well-characterized BAM15, and the classical uncoupler, Carbonyl Cyanide p-(Trifluoromethoxy)phenylhydrazone (FCCP). This objective analysis, supported by experimental data, aims to assist researchers in selecting the most appropriate agent for their specific experimental needs.
Introduction to Mitochondrial Uncoupling
Mitochondrial uncouplers are molecules that disrupt the obligatory link between substrate oxidation and ATP synthesis in the mitochondria. They achieve this by dissipating the proton gradient across the inner mitochondrial membrane, which is the driving force for ATP synthase. This process leads to an increase in the rate of oxygen consumption and heat production as the electron transport chain attempts to re-establish the proton gradient. This controlled dissipation of the mitochondrial proton gradient has emerged as a promising therapeutic strategy for a range of metabolic disorders, including obesity and non-alcoholic fatty liver disease (NAFLD), as well as in research to probe mitochondrial function.
This guide will delve into the comparative efficacy, selectivity, and potential toxicities of this compound, BAM15, and FCCP, presenting key quantitative data in a clear, tabular format. Detailed experimental protocols for the assays discussed are also provided to facilitate the replication and validation of these findings.
Comparative Performance of Mitochondrial Uncouplers
The selection of a mitochondrial uncoupler is critical and depends on the specific application, balancing the desired level of uncoupling with potential off-target effects and cytotoxicity. The following tables summarize the available quantitative data for this compound, BAM15, and FCCP across key performance metrics.
Note: The data presented below is compiled from various studies. Direct comparison should be made with caution, as experimental conditions (e.g., cell lines, concentrations, incubation times) may vary between studies.
Table 1: Oxygen Consumption Rate (OCR)
Increased OCR is a hallmark of mitochondrial uncoupling. This table compares the effects of the three uncouplers on cellular respiration.
| Uncoupler | Cell Line/System | Effective Concentration for OCR Increase | Maximal Respiration (% of Basal) | Notes |
| This compound | Isolated Rat Liver Mitochondria | 250 nM | Not explicitly stated as % of basal, but pronounced acceleration observed.[1] | Data from isolated mitochondria may not directly translate to whole-cell systems. |
| BAM15 | L6 Myoblasts, C2C12 Myoblasts, Primary Rat Cardiomyocytes, NMuLi, Human Primary Fibroblasts | 100 nM - 50 µM[1][2] | Maintained high uncoupled respiration over a broad concentration range.[1][2] | Demonstrates a wider effective concentration range compared to FCCP before inducing toxicity.[1][2] |
| FCCP | L6 Myoblasts, C2C12 Myoblasts, Primary Rat Cardiomyocytes, NMuLi, Human Primary Fibroblasts | 100 nM - 1 µM[1][2] | Higher concentrations (>1-2 µM) can inhibit OCR, indicating a narrow therapeutic window.[3] | Often used as a standard for maximal respiration, but careful titration is required.[3] |
Table 2: Mitochondrial Membrane Potential (ΔΨm)
Uncouplers dissipate the mitochondrial membrane potential. This table summarizes their effects on ΔΨm.
| Uncoupler | Cell Line/System | Effect on ΔΨm | Method | Notes |
| This compound | Isolated Rat Liver Mitochondria | Dose-dependent decrease in ΔΨm. | Safranine O absorbance | Exhibited high efficacy in decreasing ΔΨm. |
| BAM15 | L6 Myoblasts | Similar depolarization to FCCP at 1 µM and 10 µM.[2] | TMRM fluorescence | Selectively depolarizes the mitochondrial membrane without affecting the plasma membrane potential.[4] |
| FCCP | L6 Myoblasts | Similar depolarization to BAM15 at 1 µM and 10 µM.[2] | TMRM fluorescence | Can cause plasma membrane depolarization at higher concentrations, leading to off-target effects.[2] |
Table 3: Cytotoxicity
The therapeutic window of an uncoupler is limited by its cytotoxicity. This table compares the cytotoxic profiles of the three compounds.
| Uncoupler | Cell Line | IC50 / Cytotoxicity Observations | Assay | Notes |
| This compound | Data not readily available in direct comparison. | - | - | Further studies are needed to establish a clear cytotoxic profile in various cell lines. |
| BAM15 | L6 and NmuLi cells | Less cytotoxic than FCCP.[5] | Cell Viability Assays | Well-tolerated at concentrations that induce maximal uncoupling.[4] |
| FCCP | L6 and NmuLi cells | More cytotoxic than BAM15.[5] | Cell Viability Assays | Cytotoxicity is a significant limiting factor for its therapeutic application.[5] |
Signaling Pathways and Experimental Workflows
Mitochondrial uncoupling initiates a cascade of cellular signaling events, primarily as a response to the altered metabolic state. The following diagrams, generated using Graphviz, illustrate the general mechanism of action of mitochondrial uncouplers and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of mitochondrial uncouplers.
Caption: Experimental workflow for comparing mitochondrial uncouplers.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines the general procedure for measuring cellular respiration in response to mitochondrial uncouplers.
Materials:
-
Seahorse XF Analyzer (e.g., XF96, XFe24)
-
Seahorse XF Cell Culture Microplates
-
Calibrant Solution
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial uncouplers (this compound, BAM15, FCCP)
-
Oligomycin (ATP synthase inhibitor)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Assay Preparation: On the day of the assay, remove the cell culture medium and replace it with pre-warmed assay medium. Incubate the cells at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds to be tested. A typical injection strategy is:
-
Port A: Mitochondrial uncoupler (e.g., BAM15, FCCP, or this compound at various concentrations)
-
Port B: Oligomycin
-
Port C: Rotenone/Antimycin A
-
-
Seahorse XF Assay: Load the calibration plate and then the cell plate into the Seahorse XF Analyzer and run the assay protocol. The instrument will measure OCR and Extracellular Acidification Rate (ECAR) in real-time.
-
Data Analysis: After the run, normalize the OCR data to cell number (e.g., using a CyQUANT cell proliferation assay). Analyze the kinetic data to determine basal respiration, maximal respiration (after uncoupler injection), and non-mitochondrial respiration (after Rotenone/Antimycin A injection).
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
The JC-1 assay is a fluorescent method to assess mitochondrial health.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FCCP (as a positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture cells in a suitable format (e.g., 96-well plate, chamber slides).
-
Cell Treatment: Treat cells with the desired concentrations of this compound, BAM15, or FCCP for the specified duration. Include a positive control (e.g., 10 µM FCCP for 15-30 minutes) and an untreated control.
-
JC-1 Staining: Remove the treatment medium and wash the cells with PBS. Add fresh, pre-warmed medium containing JC-1 dye (typically 1-5 µM) to each well.
-
Incubation: Incubate the cells with the JC-1 dye for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells gently with PBS.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity of J-aggregates (red fluorescence; excitation ~560 nm, emission ~595 nm) and JC-1 monomers (green fluorescence; excitation ~485 nm, emission ~530 nm). The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic or depolarized cells will show green fluorescence.
-
Measurement of Cellular ATP Levels
This protocol describes a common luciferase-based method for quantifying cellular ATP.
Materials:
-
ATP assay kit (containing luciferase, D-luciferin, and a lysis buffer)
-
Luminometer or a plate reader with luminescence detection capabilities
-
Opaque-walled microplates (e.g., 96-well)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the uncouplers as described in the previous protocols.
-
Cell Lysis: After treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release the intracellular ATP.
-
ATP Measurement: Add the luciferase-luciferin reagent to the cell lysates. This reagent will produce a luminescent signal that is proportional to the amount of ATP present.
-
Luminescence Reading: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate an ATP standard curve to determine the absolute ATP concentration in the samples. Normalize the ATP levels to the protein concentration of the cell lysates.
Measurement of Cellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA probe
-
Cell culture medium
-
PBS
-
Positive control for ROS induction (e.g., H2O2)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the uncouplers.
-
Probe Loading: After treatment, wash the cells with PBS and then incubate them with DCFH-DA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any excess probe.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).
-
Flow Cytometry: Harvest the cells and analyze the fluorescence on a flow cytometer.
-
-
Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Compare the fluorescence of treated cells to that of control cells.
Conclusion
The choice of a mitochondrial uncoupler is a critical decision in both basic research and therapeutic development.
-
FCCP , the classical uncoupler, is potent but has a narrow therapeutic window and is prone to off-target effects, particularly at the plasma membrane.[2]
-
BAM15 represents a significant improvement, demonstrating a wider effective concentration range and greater mitochondrial selectivity with reduced cytotoxicity compared to FCCP.[2][4] It is an excellent tool for studying maximal mitochondrial respiration in a variety of cell types.
-
This compound , as a mitochondria-targeted derivative, shows promise as a potent uncoupler. The triphenylphosphonium moiety facilitates its accumulation within the mitochondria, potentially enhancing its efficacy and specificity. However, more comprehensive comparative studies are needed to fully elucidate its performance profile against newer generation uncouplers like BAM15.
Researchers should carefully consider the specific requirements of their experimental system when selecting an uncoupler. For studies requiring a wide therapeutic window and minimal off-target effects, BAM15 is a superior choice over FCCP. This compound is an intriguing candidate that warrants further investigation to establish its place in the arsenal (B13267) of mitochondria-targeted therapeutics and research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Synthesis and comparative analysis of the cytotoxicity and mitochondrial effects of triphenylphosphonium and F16 maslinic and corosolic acid hybrid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Mitochondria-Targeted Protonophoric Uncoupler SF-C5-Tpp and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of the novel mitochondria-targeted protonophoric uncoupler, SF-C5-Tpp, against other well-established and emerging compounds in the same class. The following sections present a detailed analysis supported by experimental data, structured methodologies, and visual representations of key biological processes and workflows.
Introduction to Mitochondrial Uncoupling
Mitochondrial uncoupling is the dissociation of oxidative phosphorylation from ATP synthesis. This process is mediated by uncouplers, which are molecules that transport protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthase. This leads to an increase in the rate of electron transport and oxygen consumption, essentially "uncoupling" respiration from ATP production. This controlled dissipation of energy as heat has therapeutic potential in various conditions, including obesity, metabolic diseases, and ischemia-reperfusion injury.
This guide focuses on the comparative evaluation of four key protonophoric uncouplers:
-
This compound: A derivative of the potent uncoupler SF6847, featuring a triphenylphosphonium (Tpp) cation linked via a five-carbon alkyl chain. The Tpp moiety facilitates its accumulation within the mitochondria.
-
SF6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile): A highly potent, classic protonophoric uncoupler. It serves as a parent compound for this compound.
-
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone): A widely used classical protonophore in research to study mitochondrial function and induce mitochondrial depolarization.[1][2][3][4]
-
BAM15: A novel mitochondrial uncoupler that has shown significant therapeutic promise due to its high efficacy and improved safety profile, particularly in the context of metabolic diseases.[5][6][7][8][9]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters of this compound and the selected alternative compounds, focusing on their potency as mitochondrial uncouplers and their cytotoxic effects.
Table 1: Potency of Mitochondrial Uncoupling
| Compound | Assay System | Parameter | Value | Reference |
| This compound | Isolated Rat Liver Mitochondria (RLM) | Concentration for maximal respiration | ~250 nM | [10] |
| SF6847 | Isolated Rat Liver Mitochondria (RLM) | Concentration for maximal respiration | ~50 nM | [11] |
| CCCP | Intact Mitochondria | EC50 for uncoupling | 0.38 µM | [12] |
| BAM15 | Intact Cells (in vitro) | EC50 for T. gondii activity | 1.25 µM | [13] |
Table 2: Cytotoxicity and Safety Profile
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | Bacillus subtilis | MIC | 2 µM | [14] |
| CCCP | A10 cells | Cytotoxicity | Significant at 10 µM | [15] |
| BAM15 | Vero cells | IC50 | 27.07 µM | [13][16] |
| BAM15 | A10 cells | Cytotoxicity | No significant cytotoxicity at 10 µM | [15] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this comparison guide.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial respiration.[17]
Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seahorse XFe/XF Pro Analyzer
-
Seahorse XF Cell Culture Microplates
-
Assay medium (e.g., DMEM without bicarbonate)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone/antimycin A (Complex I and III inhibitors)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[18]
-
Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Seahorse Analysis: Place the cell plate in the Seahorse analyzer and initiate the Mito Stress Test protocol. The instrument will measure OCR at baseline and after the sequential injection of the compounds.[19]
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) is commonly used to measure changes in mitochondrial membrane potential.[20][21][22]
Objective: To quantify the mitochondrial membrane potential and assess the depolarizing effects of uncoupling agents.
Materials:
-
Fluorescence microscope or plate reader
-
TMRM stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Culture: Culture cells on a suitable imaging plate or dish.
-
TMRM Staining: Incubate the cells with a working solution of TMRM (e.g., 25-100 nM) in cell culture medium for 30-60 minutes at 37°C.[23]
-
Washing: Wash the cells with PBS to remove excess dye.
-
Imaging/Measurement: Acquire fluorescence images using a microscope or measure the fluorescence intensity using a plate reader. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Measurement of Cellular ATP Levels
Cellular ATP levels can be quantified using a luciferase-based bioluminescence assay.[24][25][26]
Objective: To determine the impact of mitochondrial uncouplers on cellular ATP production.
Materials:
-
Luminometer
-
ATP assay kit (containing luciferase, D-luciferin, and lysis buffer)
-
96-well opaque plates
Protocol:
-
Cell Treatment: Treat cells with the compounds of interest for the desired duration.
-
Cell Lysis: Lyse the cells using the provided lysis buffer to release intracellular ATP.
-
Luciferase Reaction: Add the ATP reagent (containing luciferase and D-luciferin) to the cell lysate.
-
Luminescence Measurement: Immediately measure the luminescence signal using a luminometer. The light output is proportional to the ATP concentration.[25] A standard curve using known ATP concentrations should be prepared for quantification.[27][28]
Assessment of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[29][30][31][32][33]
Objective: To evaluate the cytotoxic effects of the compounds.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
96-well plates
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the test compounds.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.
Mandatory Visualizations
Signaling Pathway of Mitochondrial Uncoupling
Caption: Mechanism of mitochondrial protonophoric uncoupling and its cellular consequences.
Experimental Workflow for OCR Measurement
Caption: Experimental workflow for assessing mitochondrial respiration using a Seahorse analyzer.
Conclusion
The evaluation of this compound in comparison to SF6847, CCCP, and BAM15 highlights the ongoing efforts to develop safer and more effective mitochondrial uncouplers for therapeutic applications. While this compound represents a targeted approach to deliver the potent uncoupling activity of SF6847 to the mitochondria, newer compounds like BAM15 are setting a high benchmark for therapeutic potential with their favorable safety profiles and demonstrated efficacy in preclinical models of metabolic disease.[5][6][8][9] Further head-to-head comparative studies are warranted to fully elucidate the therapeutic index of this compound relative to these promising alternatives. This guide provides a foundational framework for researchers to design and interpret such comparative studies.
References
- 1. CCCP | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. CCCP-induced mitochondrial dysfunction - characterization and analysis of integrated stress response to cellular signaling and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Virginia Tech drug researcher develops ‘fat burning’ molecule that has implications for treatment of obesity | Virginia Tech News | Virginia Tech [news.vt.edu]
- 7. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of the mitochondrial uncoupling agent BAM15 against the Toxoplasma gondii RH strain and Prugniaud strain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Functional Mitochondrial Staining | Thermo Fisher Scientific - FR [thermofisher.com]
- 21. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]
- 23. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 24. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 27. static1.squarespace.com [static1.squarespace.com]
- 28. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. merckmillipore.com [merckmillipore.com]
- 31. MTT assay protocol | Abcam [abcam.com]
- 32. broadpharm.com [broadpharm.com]
- 33. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals
Disclaimer: The chemical identifier "SF-C5-Tpp" does not correspond to a standard chemical name in the provided search results. The information presented here is based on the safety and disposal procedures for Triphenylphosphine (B44618) (PPh3) and its common byproduct, Triphenylphosphine oxide (TPPO), which are chemically related compounds and likely what was intended. Researchers should always consult their institution's specific safety data sheets (SDS) and waste disposal protocols.
This guide provides essential safety and logistical information for the proper disposal of Triphenylphosphine and its associated waste products, ensuring laboratory safety and environmental protection. For drug development professionals and researchers, the safe handling of chemical reagents is of utmost importance.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle Triphenylphosphine and its waste products with care. Adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses.[1]
-
Ventilation: All handling of Triphenylphosphine and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1]
-
Containment: Waste containers must be kept tightly closed and clearly labeled with their contents to avoid accidental misuse or improper disposal.[1]
Step-by-Step Disposal Procedures
Direct disposal of Triphenylphosphine and its byproducts into regular trash or down the drain is strictly prohibited due to its potential harm to aquatic life.[1][2] All waste containing these compounds must be treated as hazardous chemical waste.[1]
Step 1: Waste Segregation
Proper segregation is the foundational step in managing Triphenylphosphine waste.
-
Solid Waste: Collect all solid Triphenylphosphine and Triphenylphosphine oxide waste, including contaminated items like gloves, weighing paper, and other consumables, in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Liquid waste containing Triphenylphosphine or its oxide should be segregated from other solvent waste streams. It is especially important to separate halogenated and non-halogenated solvent waste.[1]
Step 2: In-Lab Treatment (Optional)
For some laboratory settings, an in-lab precipitation method can be employed to remove Triphenylphosphine oxide from reaction mixtures.
-
Experimental Protocol for TPPO Precipitation with Zinc Chloride (ZnCl₂):
-
Dissolution: Dissolve the crude reaction mixture containing the desired product and TPPO in ethanol (B145695).
-
Precipitation: Add a solution of zinc chloride in ethanol to the mixture. The TPPO will form an insoluble adduct with the zinc chloride and precipitate out of the solution.
-
Filtration: Filter the mixture to separate the solid TPPO-ZnCl₂ adduct from the desired product in the filtrate.
-
Disposal: The precipitated adduct must be collected and disposed of as hazardous chemical waste.[1]
-
Step 3: Packaging and Labeling
Proper packaging and labeling are critical for the safe transport and disposal of hazardous waste.
-
Packaging: Ensure all waste containers are securely sealed to prevent leaks.[1]
-
Labeling: Clearly label each container with the chemical contents and appropriate hazard warnings.[1]
-
Storage: Store the sealed and labeled containers in a designated hazardous waste accumulation area.[1]
Step 4: Final Disposal
The final disposal of the hazardous waste must be handled by certified professionals.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution's Environmental Health and Safety (EHS) department.[1]
-
Collection: Arrange for the collection of the hazardous waste by a certified disposal company through your EHS office.[1]
Quantitative Data
The following table summarizes key quantitative data for Triphenylphosphine, which is relevant for its safe handling and disposal.
| Property | Value | Reference |
| Oral LD50 (Rat) | 700 mg/kg | [2] |
| Melting Point | 78.5 - 81.5 °C / 173.3 - 178.7 °F | [3] |
| Boiling Point | 377 °C / 710.6 °F @ 760 mmHg | [3] |
| Flash Point | 181 °C / 357.8 °F | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing Triphenylphosphine.
References
Navigating the Safe Handling of SF-C5-Tpp: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling SF-C5-Tpp, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. While the specific chemical identity of "this compound" is not publicly documented, the nomenclature suggests a formulation containing a triphenylphosphine (B44618) (TPP) or triphenyl phosphate (B84403) (TPP) derivative. This document synthesizes safety data for these related compounds to establish a robust safety protocol.
It is critical to confirm the primary components of "this compound" with your supplier and consult the specific Safety Data Sheet (SDS) for the product you are using.
Immediate Safety and Hazard Information
Compounds such as triphenylphosphine and triphenyl phosphate present several potential hazards that necessitate careful handling. Understanding these risks is the first step in implementing effective safety measures.
Primary Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.[1][2]
-
Allergic Reactions: May cause an allergic skin reaction.[1]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the recommended PPE for working with TPP-related compounds.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side Shields | Must be worn at all times to protect against splashes and airborne particles. A face shield may be required for larger quantities or when there is a significant splash risk.[3] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect gloves for integrity before each use and change them frequently.[1][3] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn to protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | Respirator | Required when dusts or aerosols are generated. Use a NIOSH-approved respirator with appropriate cartridges. |
Operational Protocols: A Step-by-Step Guide
Adherence to standardized operational protocols minimizes the risk of exposure and ensures a controlled laboratory environment.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling potentially hazardous chemicals like this compound.
Detailed Methodologies
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for the specific this compound product.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.
-
Prepare the Work Area: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.
2. Handling:
-
Weighing and Measuring: Handle the substance carefully to avoid generating dust or aerosols. Use a spatula for solids and a calibrated pipette for liquids.
-
Performing the Experiment: Follow the established experimental protocol. Avoid direct contact with the substance.
3. Cleanup and Disposal:
-
Decontamination: Clean all work surfaces with an appropriate solvent and then soap and water.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.[1][4] Follow all local, state, and federal regulations for hazardous waste disposal.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the material and place it in a sealed container for disposal. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste must be treated as hazardous unless otherwise determined by a qualified professional.
-
Containerization: Use clearly labeled, sealed, and chemically compatible containers for all waste.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved environmental services company.
By adhering to these safety protocols and maintaining a vigilant approach to laboratory safety, researchers can minimize the risks associated with handling this compound and foster a secure and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
